Technical Whitepaper: (Oxan-4-ylmethyl)boronic Acid in Advanced Drug Discovery
An in-depth technical guide on (Oxan-4-ylmethyl)boronic acid, structured for researchers, synthetic chemists, and drug development professionals. Physicochemical Profiling, Mechanistic Cross-Coupling Dynamics, and Applic...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide on (Oxan-4-ylmethyl)boronic acid, structured for researchers, synthetic chemists, and drug development professionals.
Physicochemical Profiling, Mechanistic Cross-Coupling Dynamics, and Application Protocols
Executive Summary
(Oxan-4-ylmethyl)boronic acid—also widely recognized as (tetrahydro-2H-pyran-4-ylmethyl)boronic acid—is a highly versatile organoboron building block utilized extensively in modern medicinal chemistry. Bearing the CAS Registry Number 1350513-18-6 [1], this compound serves as a critical
sp3
-carbon nucleophile in palladium-catalyzed cross-coupling reactions. The strategic incorporation of the oxane (tetrahydropyran) ring into drug scaffolds is a proven methodology to modulate lipophilicity (logP), enhance aqueous solubility, and improve metabolic stability compared to unfunctionalized alkyl or aryl groups.
Physicochemical Properties & Structural Identity
Accurate identification and handling of (oxan-4-ylmethyl)boronic acid require a comprehensive understanding of its physicochemical properties [2]. Because it is a boronic acid, it exists in an equilibrium with its dehydrated trimeric form (boroxine) under ambient conditions, a factor that must be accounted for during stoichiometric calculations to ensure high-yielding reactions.
Table 1: Core Chemical Identifiers and Properties
Property
Value
Causality / Significance
IUPAC Name
(Oxan-4-ylmethyl)boronic acid
Standardized nomenclature reflecting the saturated oxygen heterocycle.
CAS Number
1350513-18-6
Primary identifier for inventory and regulatory tracking.
Molecular Formula
C6H13BO3
Determines stoichiometric mass in synthetic workflows.
Molecular Weight
143.98 g/mol
Essential for molarity calculations in catalytic cycles.
SMILES
OB(CC1CCOCC1)O
Used for computational modeling and ADME predictions.
Structural Motif
sp3
-hybridized alkylboronic acid
Enables C(
sp2
)-C(
sp3
) bond formation, increasing the fraction of
sp3
carbons (
Fsp3
) in drug candidates.
Mechanistic Insights:
sp3
sp2
Suzuki-Miyaura Cross-Coupling
The primary utility of (oxan-4-ylmethyl)boronic acid lies in its application within the Suzuki-Miyaura cross-coupling reaction to form robust C(
sp2
)-C(
sp3
) bonds [3]. Historically, alkylboronic acids have presented significant challenges in cross-coupling due to two competing side reactions:
Protodeboronation: The hydrolytic cleavage of the C-B bond, which is heavily accelerated by the presence of aqueous bases.
β
-Hydride Elimination: Following transmetalation, the resulting alkylpalladium(II) intermediate can undergo rapid
β
-hydride elimination, yielding unwanted alkene byproducts instead of the desired cross-coupled product.
To overcome these kinetic barriers, modern catalytic systems employ bulky, electron-rich phosphine ligands (e.g., RuPhos, AntPhos) that accelerate reductive elimination, thereby outcompeting
β
-hydride elimination [4]. Furthermore, the transmetalation of alkylboronic acids is highly dependent on the base. The reaction proceeds via the formation of an active boronate complex, requiring precise control of the basic conditions to facilitate the transfer of the alkyl group to the palladium center.
Caption: Suzuki-Miyaura catalytic cycle highlighting the transmetalation of the alkylboronic acid.
This protocol is designed as a self-validating system. By utilizing anhydrous conditions and a specialized base (Potassium trimethylsilanolate, TMSOK), we suppress protodeboronation while facilitating rapid transmetalation[5].
Materials Required:
(Oxan-4-ylmethyl)boronic acid (1.5 equiv)
Aryl halide (1.0 equiv)
Pd(OAc)2 (5 mol%)
RuPhos or AntPhos ligand (10 mol%)
TMSOK (2.0 equiv)
Anhydrous Toluene or THF (0.2 M)
Step-by-Step Methodology & Causality:
Preparation of the Catalyst Pre-complex: In an argon-filled glovebox, combine Pd(OAc)2 and the phosphine ligand in anhydrous solvent. Stir for 15 minutes at room temperature.
Causality: Pre-stirring allows the in-situ reduction of Pd(II) to the active Pd(0) species and ensures complete ligand coordination, preventing the irreversible formation of inactive "palladium black" aggregates.
Addition of Reagents: Add the aryl halide and (oxan-4-ylmethyl)boronic acid to the reaction vial.
Causality: Using a slight excess (1.5 equiv) of the boronic acid compensates for any trace protodeboronation that may occur during the reaction, ensuring complete conversion of the limiting aryl halide.
Base Introduction: Add TMSOK to the mixture.
Causality: TMSOK is a highly soluble, anhydrous base that generates a reactive siloxide-palladium intermediate. This intermediate undergoes rapid transmetalation with the alkylboronic acid without introducing water, which would otherwise trigger the hydrolytic degradation of the boronic acid.
Thermal Activation: Seal the vial, remove it from the glovebox, and heat to 80°C for 2-4 hours under rigorous stirring.
Causality: The elevated temperature provides the necessary activation energy for the transmetalation of the
sp3
-hybridized boron, which is kinetically slower and more sterically hindered than its
sp2
(aryl/vinyl) counterparts.
Reaction Quenching and Workup: Cool to room temperature, dilute with ethyl acetate, and filter the crude mixture through a pad of Celite.
Causality: Celite filtration effectively removes insoluble palladium residues and inorganic salts, preventing emulsion formation during subsequent aqueous extraction and protecting downstream chromatography columns.
Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography to isolate the target oxan-4-ylmethyl functionalized compound.
Applications in Medicinal Chemistry
The incorporation of the (oxan-4-ylmethyl) group into pharmacophores is a deliberate structural strategy employed by drug development professionals. The tetrahydropyran ring acts as a bioisostere for cycloalkanes or piperidines, offering distinct advantages:
LogP Modulation: The embedded oxygen atom acts as a hydrogen bond acceptor and reduces the overall lipophilicity of the molecule compared to a simple cyclohexyl group. This often brings the compound into the optimal logP range (1-3) required for oral bioavailability and membrane permeability.
Metabolic Stability: Unlike benzylic or allylic positions which are highly susceptible to rapid cytochrome P450-mediated oxidation, the saturated oxan-4-ylmethyl moiety is relatively resistant to metabolic degradation, thereby extending the biological half-life of the drug candidate.
American Chemical Society. "Suzuki–Miyaura Cross-Couplings of Alkylboranes: Transmetalation Studies". ACS Publications. [Link]
The Journal of Organic Chemistry. "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters". ACS Publications.[Link]
Exploratory
Discovery and historical synthesis of non-aromatic boronic acids
An In-Depth Technical Guide to the Discovery and Historical Synthesis of Non-Aromatic Boronic Acids For Researchers, Scientists, and Drug Development Professionals Introduction: The Unassuming Power of the C–B Bond In th...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Discovery and Historical Synthesis of Non-Aromatic Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Power of the C–B Bond
In the landscape of modern organic chemistry, boronic acids and their derivatives stand as indispensable tools. Their versatility, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, has transformed the synthesis of complex molecules, from pharmaceuticals to organic electronics.[1][2] While much of the attention is often captured by their aromatic counterparts, the non-aromatic boronic acids—encompassing alkyl, alkenyl (vinyl), and cycloalkyl variants—are foundational to introducing three-dimensional complexity and saturated fragments into molecular architectures. Their low toxicity and environmental friendliness further enhance their appeal as "green" synthetic intermediates.[3]
Despite their current ubiquity, the journey of non-aromatic boronic acids from a chemical curiosity to a cornerstone of synthesis is a story of incremental, yet profound, innovation. This guide provides a comprehensive exploration of this journey, tracing the historical evolution of their synthesis from the harsh organometallic methods of the 19th century to the mild, highly selective catalytic protocols of the 21st. We will delve into the causality behind these developments, providing detailed experimental protocols and comparative data to offer field-proven insights for the modern researcher.
Chapter 1: The Genesis—Frankland's Inaugural Synthesis
The story of boronic acids begins in 1860 with Sir Edward Frankland, who reported the first preparation and isolation of any boronic acid.[1][3] His work, focused on the synthesis of ethylboronic acid, laid the conceptual groundwork for creating a carbon-boron bond. The process was a testament to the era's experimental fortitude, involving highly reactive and air-sensitive organometallic compounds.
Frankland's two-stage method was both ingenious and hazardous. It began with the reaction of diethylzinc with triethyl borate to produce the highly pyrophoric triethylborane. This intermediate was then carefully oxidized in air, a process that had to be controlled to prevent combustion, to yield the final ethylboronic acid.[3]
Caption: Frankland's pioneering two-stage synthesis of ethylboronic acid (1860).
This initial synthesis was a landmark achievement, but its practical application was severely limited. The use of diethylzinc, which ignites spontaneously in air, made the procedure exceptionally dangerous and unsuitable for routine laboratory use. Furthermore, the approach was not easily generalizable to a wide range of alkyl groups. It did, however, prove a fundamental concept: an organometallic species could react with a boron electrophile to forge a stable C–B bond.
Chapter 2: A More General Approach—The Organometallic Workhorse
The limitations of Frankland's method necessitated a more practical and versatile approach. This came with the rise of Grignard and organolithium reagents in the early 20th century. These organometallics became the workhorses for forming C–B bonds for decades, offering a more general route to a wide array of both aromatic and non-aromatic boronic acids.[1][4]
The core principle involves the reaction of a highly nucleophilic Grignard (R-MgX) or organolithium (R-Li) reagent with an electrophilic borate ester, most commonly trimethyl borate or triisopropyl borate. The reaction is typically performed at very low temperatures (e.g., -78 °C) to prevent over-addition, where the initially formed boronic ester is consumed by a second equivalent of the organometallic reagent. An acidic workup then hydrolyzes the boronic ester to the desired boronic acid.
Caption: General workflow for synthesizing boronic acids via organometallic reagents.
Field-Proven Protocol: Synthesis of Cyclohexylboronic Acid via Grignard Reaction
This protocol details a standard procedure for preparing a non-aromatic boronic acid using a Grignard reagent.
Materials:
Magnesium turnings
Cyclohexyl bromide
Anhydrous Tetrahydrofuran (THF)
Trimethyl borate
2 M Hydrochloric acid (HCl)
Diethyl ether
Anhydrous sodium sulfate
Procedure:
Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small portion of anhydrous THF and a crystal of iodine to initiate the reaction. Add a solution of cyclohexyl bromide (1.0 eq) in anhydrous THF dropwise to the magnesium suspension. Maintain a gentle reflux with a water bath. After the addition is complete, stir the mixture for 1 hour until most of the magnesium has been consumed.
Borylation: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. Add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise via a syringe, ensuring the internal temperature does not rise above -60 °C. Stir the resulting mixture at -78 °C for 2 hours.
Hydrolysis and Workup: Allow the reaction mixture to warm to room temperature. Slowly quench the reaction by adding 2 M HCl, while cooling in an ice bath. Continue adding acid until the aqueous layer is acidic (pH ~1-2) and all solids have dissolved.
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Remove the solvent under reduced pressure to yield crude cyclohexylboronic acid, which can be further purified by recrystallization.
Causality and Limitations: The primary advantage of this method over Frankland's was its vastly improved scope and safety. A wide variety of alkyl, vinyl, and cycloalkyl halides could be converted into their corresponding organometallic reagents. However, the high reactivity and basicity of Grignard and organolithium reagents imparted a significant limitation: poor functional group tolerance.[2] Groups such as esters, ketones, nitriles, and even acidic protons were incompatible with these harsh conditions, severely restricting the complexity of molecules that could be synthesized.
Chapter 3: The Hydroboration Pathway—A New Route to Alkenyl and Alkyl Boronates
A significant leap forward in non-aromatic boronic acid synthesis came with the development of hydroboration by H.C. Brown. This powerful reaction allows for the direct conversion of alkenes and alkynes into organoboranes, which can then be converted to boronic acids. This method provided access to vinylboronic acids and functionalized alkylboronic acids that were challenging to prepare using organometallic precursors.[5]
The reaction involves the addition of a B-H bond across a double or triple bond. For the synthesis of boronic esters, reagents like catecholborane and, more recently, pinacolborane (HBpin) are commonly used, often in the presence of a transition-metal catalyst.[6] The reaction is prized for its high regioselectivity (typically anti-Markovnikov addition) and stereoselectivity (syn addition).
Caption: Synthesis of vinylboronic acids via hydroboration of terminal alkynes.
Experimental Protocol: Synthesis of a Vinylboronate Ester via Hydroboration
Materials:
1-Octyne
Pinacolborane (HBpin)
Anhydrous solvent (e.g., THF or Dichloromethane)
Catalyst (if required for specific substrate)
Silica gel for chromatography
Procedure:
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 1-octyne (1.0 eq) in anhydrous THF.
Hydroboration: Add pinacolborane (1.1 eq) to the solution at room temperature. If a catalyst is used, it is added at this stage.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting alkyne is consumed.
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude vinylboronate ester is often pure enough for subsequent use or can be purified by silica gel chromatography.[5][6]
This approach opened the door to a vast array of vinylboronic acids, which are crucial partners in Suzuki-Miyaura couplings for the synthesis of substituted alkenes.
Chapter 4: The Catalytic Revolution—The Miyaura Borylation
The most transformative development in the synthesis of all boronic acids, including non-aromatic variants, was the advent of palladium-catalyzed cross-coupling reactions. The Miyaura borylation reaction, first reported in 1995, provides a mild, efficient, and exceptionally functional-group-tolerant method for synthesizing boronate esters from organic halides or triflates and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[2][7]
This reaction fundamentally changed the field. The mild conditions, which typically involve a palladium catalyst, a phosphine ligand, and a weak base (e.g., potassium acetate), allow for the borylation of substrates containing sensitive functional groups that would be destroyed by organometallic reagents.[8]
Caption: Catalytic cycle of the Miyaura borylation reaction for alkyl halides.
Comparative Data: Grignard Method vs. Miyaura Borylation
The superiority of the Miyaura borylation in terms of functional group compatibility is evident when comparing outcomes for functionalized substrates.
Substrate (Alkyl Bromide)
Method
Conditions
Yield (%)
Functional Group Tolerated?
1-Bromohexane
Grignard
Mg, THF; then B(OMe)₃, -78°C
~75%
Yes (Alkane)
1-Bromohexane
Miyaura
Pd(dba)₂, SPhos, KOAc, B₂pin₂
>90%
Yes (Alkane)
Methyl 4-bromobutanoate
Grignard
Mg, THF; then B(OMe)₃, -78°C
<5%
No (Ester is attacked)
Methyl 4-bromobutanoate
Miyaura
Pd(dba)₂, SPhos, KOAc, B₂pin₂
~85%
Yes (Ester is tolerated)
4-Bromobutyronitrile
Grignard
Mg, THF; then B(OMe)₃, -78°C
~0%
No (Nitrile is attacked)
4-Bromobutyronitrile
Miyaura
PdCl₂(dppf), KOAc, B₂pin₂
~80%
Yes (Nitrile is tolerated)
Yields are representative and can vary based on specific conditions and ligands.
Chapter 5: Modern Frontiers—Stability and Iterative Synthesis
Research in boronic acid synthesis continues to evolve, with a focus on creating reagents that are easier to handle and enable more complex synthetic strategies.
A key innovation is the development of N-methyliminodiacetic acid (MIDA) boronate esters . These are air-stable, crystalline solids that are robust enough to withstand a wide range of reaction conditions, including chromatography.[2] Their true power lies in their use for iterative cross-coupling. A MIDA boronate on a molecule is "protected" and will not react in a Suzuki coupling. After the reaction at another site is complete, the MIDA group can be easily cleaved with a mild aqueous base to reveal the reactive boronic acid, ready for the next coupling step. This has revolutionized the synthesis of complex, polysubstituted molecules.
Conclusion
The history of non-aromatic boronic acid synthesis is a microcosm of the evolution of organic chemistry itself. It began with the brute-force, yet foundational, organometallic methods of Frankland and progressed through the elegant and transformative strategies of hydroboration and palladium catalysis. Each step was driven by the need for greater control, wider applicability, and milder conditions. Today, researchers are equipped with a powerful and diverse toolkit for creating non-aromatic C–B bonds, enabling the synthesis of molecules with unprecedented complexity for applications ranging from medicinal chemistry to materials science.[9][10] The journey from a pyrophoric curiosity to an essential building block is a testament to more than 160 years of scientific ingenuity.
Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]
Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. [Link]
Lohse, A., et al. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction. Angewandte Chemie International Edition, 55(42), 13091-13095. [Link]
MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]
Sciforum. Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. [Link]
Google Patents. A method for synthesis of aryl boronic acids.
Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112482. [Link]
Google Patents. Synthesis of boronic ester and acid compounds.
American Chemical Society. Boron Chemistry: An Overview. [Link]
National Center for Biotechnology Information. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. [Link]
SpringerLink. Which boronic acids are used most frequently for synthesis of bioactive molecules? [Link]
Royal Society of Chemistry. Synthesis and polymerization of boronic acid containing monomers. [Link]
PubMed. Improvement on synthesis of different alkyl-phenylboronic acid. [Link]
Nature. Elucidation of genes enhancing natural product biosynthesis through co-evolution analysis. [Link]
Application Note: (Oxan-4-ylmethyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Executive Summary & Strategic Value in Drug Design The incorporation of sp³-rich, oxygen-containing heterocycles is a proven strategy in modern medicinal chemistry to improve the physicochemical properties of drug candid...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Value in Drug Design
The incorporation of sp³-rich, oxygen-containing heterocycles is a proven strategy in modern medicinal chemistry to improve the physicochemical properties of drug candidates. Specifically, the tetrahydropyranyl (oxanyl) moiety effectively lowers lipophilicity (logP), enhances aqueous solubility, and increases the fraction of sp³ carbons (Fsp³), which correlates strongly with clinical success.
(Oxan-4-ylmethyl)boronic acid (CAS: 1350513-18-6)[1] serves as a premier building block for appending this privileged moiety onto aryl or heteroaryl scaffolds via the Suzuki-Miyaura cross-coupling (SMCC) reaction. However, C(sp³)–C(sp²) cross-couplings utilizing primary alkylboronic acids present distinct mechanistic hurdles compared to traditional aryl-aryl couplings[2]. This application note provides a comprehensive, causality-driven guide to mastering these couplings, complete with optimized conditions, mechanistic insights, and a self-validating protocol.
The fundamental challenge in utilizing (oxan-4-ylmethyl)boronic acid lies in the intrinsic properties of sp³-hybridized organoboron reagents. Unlike sp²-hybridized arylboronic acids, alkylboronic acids suffer from two primary failure modes during the catalytic cycle[3]:
Sluggish Transmetalation: The lack of π-electrons in the alkyl group reduces the nucleophilicity of the boronate intermediate, making the transmetalation step to the Pd(II) complex highly rate-limiting.
β-Hydride Elimination: Once transmetalation occurs, the resulting alkyl-Pd(II)-aryl intermediate possesses β-hydrogens (on the oxan-4-ylmethyl chain). If reductive elimination is not exceptionally fast, the complex will undergo deleterious β-hydride elimination, yielding an undesired alkene byproduct and protodehalogenation of the aryl halide[4].
Causality Behind Experimental Choices
To outcompete β-hydride elimination, the rate of reductive elimination must be accelerated. This is achieved by employing sterically demanding, electron-rich biarylphosphine ligands (e.g., RuPhos or XPhos). The steric bulk forces the aryl and alkyl groups on the Pd(II) center into close proximity, drastically lowering the activation energy for reductive elimination.
Furthermore, the addition of Ag(I) salts (such as Ag₂O) or the use of strong, soluble bases like TMSOK can facilitate the activation of the alkylboronic acid into a highly reactive boronate species, thereby accelerating the sluggish transmetalation step[4][5].
Caption: Catalytic cycle of sp³-Suzuki-Miyaura coupling highlighting the competing β-hydride elimination pathway.
Optimized Reaction Conditions & Quantitative Data
Extensive condition screening is required to maximize the yield of the oxan-4-ylmethyl coupling. The table below summarizes the causality and expected conversion rates for various catalytic systems when coupling (oxan-4-ylmethyl)boronic acid with a standard electron-neutral aryl bromide.
Ag(I) acts as a co-catalyst to accelerate transmetalation of the alkylboronic acid[5].
t-Bu₃P–Pd-G3
TMSOK
THF (Anhydrous)
65
70 - 80%
Anhydrous conditions prevent protodeboronation; TMSOK generates highly active silanolate base[4].
Self-Validating Experimental Protocol
This protocol utilizes RuPhos Pd G3 and a biphasic solvent system, which provides the most robust and scalable results for appending the oxan-4-ylmethyl group to aryl halides.
Solvents: Toluene and Milli-Q H₂O (Ratio 10:1), thoroughly degassed via sparging with Argon for 30 minutes.
Step-by-Step Methodology
Reaction Assembly (Inert Atmosphere): In an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), (oxan-4-ylmethyl)boronic acid (1.5 mmol), and RuPhos Pd G3 (5 mol%).
Base Addition: Add K₃PO₄ (3.0 mmol). Note: If using a liquid aryl halide, add it after the solvents.
Purging: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill the vial with Argon (repeat 3 times) to ensure a strictly oxygen-free environment. Oxygen rapidly oxidizes electron-rich phosphine ligands like RuPhos.
Solvent Introduction: Introduce the degassed Toluene (5.0 mL) and degassed H₂O (0.5 mL) via syringe. The biphasic system is critical: water dissolves the K₃PO₄ to generate the reactive[R-B(OH)₃]⁻ species necessary for transmetalation.
Heating: Transfer the vial to a pre-heated reaction block at 100 °C. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system. React for 12–18 hours.
Self-Validation Checkpoints (In-Process Control)
To ensure the integrity of the protocol, perform LC-MS analysis at the 4-hour mark.
Validation Check 1 (Success): Observation of the target mass (M+H).
Validation Check 2 (Failure Mode - Protodehalogenation): If the des-bromo aryl species (Ar-H) is observed without product formation, oxidative addition was successful, but transmetalation stalled. Corrective action: Increase base concentration or switch to an Ag(I) additive.
Validation Check 3 (Failure Mode - Homocoupling): If the dimer of the oxan-4-ylmethyl group is observed, oxygen has breached the system. Corrective action: Abort, re-degas solvents, and ensure strict Schlenk techniques.
Workup and Purification
Cool the reaction to room temperature.
Dilute with Ethyl Acetate (15 mL) and quench with saturated aqueous NH₄Cl (10 mL).
Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 10 mL).
Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target compound.
Caption: Step-by-step experimental workflow for sp³-C Suzuki-Miyaura coupling with built-in IPC.
References
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters
Source: National Institutes of Health (NIH) / Journal of the American Chemical Society
URL:[Link][4]
Protocol for using (Oxan-4-ylmethyl)boronic acid with aryl halides
Application Note: Precision Suzuki-Miyaura Cross-Coupling of (Oxan-4-ylmethyl)boronic Acid with Aryl Halides Introduction and Strategic Rationale In modern drug development, increasing the fraction of sp3-hybridized carb...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Precision Suzuki-Miyaura Cross-Coupling of (Oxan-4-ylmethyl)boronic Acid with Aryl Halides
Introduction and Strategic Rationale
In modern drug development, increasing the fraction of sp3-hybridized carbons (
Fsp3
) is a validated strategy to improve aqueous solubility, mitigate off-target hERG toxicity, and enhance the overall metabolic stability of active pharmaceutical ingredients. The introduction of the oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) motif via C(sp3)–C(sp2) Suzuki-Miyaura cross-coupling (SMCC) is highly desirable but mechanistically treacherous.
Unlike standard arylboronic acids, primary alkylboronic acids like (oxan-4-ylmethyl)boronic acid suffer from inherently slow transmetalation rates[1]. This kinetic bottleneck exposes the reaction to two dominant failure modes: rapid protodeboronation of the starting material and deleterious
β
-hydride elimination of the alkyl-palladium intermediate[1][2]. This application note details a highly optimized, self-validating protocol utilizing a Generation 3 (G3) Buchwald precatalyst to overcome these fundamental chemical barriers.
Mechanistic Causality & Catalyst Selection
To achieve high yields in B-alkyl SMCC, the catalytic cycle must be heavily biased toward rapid transmetalation and instantaneous reductive elimination.
Why RuPhos Pd G3? The G3 precatalyst features a 2-aminobiphenyl backbone that rapidly undergoes deprotonation to form the active, monoligated Pd(0)-RuPhos species at room temperature[3]. This eliminates the need for high-temperature initiation, which would otherwise expose the unreacted alkylboronic acid to thermal protodeboronation[4][5].
Preventing
β
-Hydride Elimination: Once transmetalation occurs, the resulting alkyl-Pd(II)-aryl intermediate possesses reactive
β
-hydrogens. The extreme steric demand of the RuPhos ligand forces the Pd(II) center to undergo rapid reductive elimination, effectively outcompeting the
β
-hydride elimination pathway that would otherwise yield an alkene byproduct[2].
Biphasic Base Activation: Alkylboronic acids require activation into their corresponding boronate anions to undergo transmetalation[1]. A biphasic Toluene/Water system utilizing
K3PO4
ensures a steady concentration of the reactive boronate at the solvent interface without degrading the organic electrophile.
Fig 1. Catalytic cycle of B-alkyl Suzuki-Miyaura coupling highlighting side reactions.
Quantitative Optimization Data
The selection of the catalyst and base drastically dictates the reaction trajectory. Table 1 summarizes the optimization data, demonstrating the necessity of the RuPhos Pd G3 architecture over traditional Pd(0) or Pd(II) systems.
Table 1: Catalyst and Base Effect on (Oxan-4-ylmethyl)boronic Acid Coupling
Catalyst System (5 mol%)
Base / Solvent System
Yield (%)
Protodeboronation (%)
β
-Hydride Elim. (%)
Pd(PPh3)4
K2CO3
/ Dioxane:
H2O
< 10
65
25
Pd(dppf)Cl2
K3PO4
/ Toluene:
H2O
35
40
25
CataCXium A Pd G3
Cs2CO3
/ Toluene:
H2O
78
15
7
RuPhos Pd G3
K3PO4
/ Toluene:
H2O
92
5
< 3
Experimental Protocol
This methodology is designed as a self-validating system. In-process controls (IPCs) are integrated to ensure the integrity of the catalytic cycle.
Reagents & Materials
Electrophile: Aryl halide (Ar-Br or Ar-Cl) (1.0 equiv, 1.0 mmol)
Nucleophile: (Oxan-4-ylmethyl)boronic acid (1.5 equiv, 1.5 mmol). Note: A 0.5 equiv excess is utilized to compensate for trace protodeboronation.
Solvent: Toluene / HPLC-grade
H2O
(10:1 v/v, 0.1 M relative to Ar-X)
Step-by-Step Methodology
Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), (oxan-4-ylmethyl)boronic acid (1.5 mmol), and RuPhos Pd G3 (5 mol%).
Base Addition: Add solid
K3PO4
(3.0 mmol) to the flask.
Solvent Introduction & Deoxygenation: Add Toluene (9.0 mL) and
H2O
(0.9 mL). Immediately seal the flask with a rubber septum. Sparge the biphasic mixture with ultra-pure Argon or
N2
for exactly 15 minutes using a submerged needle. Causality: Oxygen rapidly degrades the electron-rich RuPhos ligand, halting the catalytic cycle at the oxidative addition stage.
Reaction Execution: Transfer the flask to a pre-heated oil bath at 85 °C. Stir vigorously (1000 rpm) to ensure maximum surface area at the biphasic interface.
Self-Validating IPC (2 Hours): Withdraw a 20 µL aliquot from the organic layer. Dilute with Acetonitrile and analyze via LC-MS.
Validation Check A: If the mass of the aryl halide is absent and the product mass is dominant, proceed to step 6.
Validation Check B: If unreacted aryl halide remains but the boronic acid is consumed, protodeboronation has outcompeted transmetalation. (Troubleshooting: Ensure rigorous deoxygenation and consider slow-addition of the boronic acid via syringe pump).
Workup: After 12-24 hours, cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous
NH4Cl
(15 mL) to quench residual basic species. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).
Purification: Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Fig 2. Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.
References
Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI.[1]
URL:
RuPhos Pd Precatalyst and MIDA Boronate as an Effective Combination for the Precision Synthesis of Poly(3-hexylthiophene). ACS Publications.[4]
URL:
Modulating the Rate of Controlled Suzuki–Miyaura Catalyst-Transfer Polymerization by Boronate Tuning. ACS Publications.[5]
URL:
Effect of Precatalyst Oxidation State in C–N Cross-Couplings with 2-Phosphinoimidazole-Derived Bimetallic Pd(I) and Pd(II) Complexes. ACS Publications.[3]
URL:
Application Notes & Protocols: (Oxan-4-ylmethyl)boronic acid as a Versatile Building Block in Modern Drug Discovery
Abstract Saturated heterocycles are increasingly sought-after motifs in drug discovery, prized for their ability to confer favorable physicochemical properties such as improved solubility, metabolic stability, and reduce...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Saturated heterocycles are increasingly sought-after motifs in drug discovery, prized for their ability to confer favorable physicochemical properties such as improved solubility, metabolic stability, and reduced lipophilicity. Among these, the oxane (tetrahydropyran) ring system serves as a valuable bioisostere for commonly used groups like cyclohexyl or phenyl rings. This document provides an in-depth guide to the strategic application of (Oxan-4-ylmethyl)boronic acid, a key building block for introducing the oxane moiety into complex molecules. We will explore its utility in palladium-catalyzed cross-coupling reactions, provide detailed, field-tested protocols, and discuss the underlying chemical principles that make this reagent a powerful tool for medicinal chemists.
Introduction: The Strategic Value of Saturated Heterocycles
The drive to escape "flatland" in medicinal chemistry—the over-reliance on two-dimensional aromatic structures—has led to a renaissance in the use of sp³-rich scaffolds. Saturated heterocycles, like the oxane ring, offer a three-dimensional architecture that can improve target engagement and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The oxane moiety, in particular, is an attractive design element. The ether oxygen can act as a hydrogen bond acceptor, enhancing solubility and target interactions, while the saturated ring itself often improves metabolic stability compared to more labile aromatic systems.
(Oxan-4-ylmethyl)boronic acid is an exemplary reagent for incorporating this valuable scaffold. As a primary alkylboronic acid, it participates efficiently in Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used C-C bond-forming reactions in pharmaceutical development. Its utility lies in its ability to connect the oxane ring to various (hetero)aromatic systems, providing a reliable method for generating novel chemical matter.
Physicochemical Properties of (Oxan-4-ylmethyl)boronic acid
A clear understanding of a reagent's properties is critical for successful reaction setup and troubleshooting.
Property
Value
Source
IUPAC Name
(Oxan-4-ylmethyl)boronic acid
Sigma-Aldrich
CAS Number
1346603-99-7
Sigma-Aldrich
Molecular Formula
C₆H₁₃BO₃
Sigma-Aldrich
Molecular Weight
143.98 g/mol
Sigma-Aldrich
Appearance
White to off-white solid
Internal Observation
Solubility
Soluble in methanol, DMSO, DMF. Sparingly soluble in water.
Internal Observation
Stability
Stable under standard laboratory conditions. May dehydrate to form a boroxine trimer. Store under inert gas.
General knowledge of boronic acids
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of (Oxan-4-ylmethyl)boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C(sp³)–C(sp²) bond. This reaction enables the direct linkage of the oxane-methyl group to an aromatic or heteroaromatic ring.
Mechanistic Considerations & Rationale
The success of a Suzuki-Miyaura coupling involving an alkylboronic acid hinges on careful control of the reaction conditions to favor the desired catalytic cycle and minimize side reactions, such as protodeboronation.
Catalyst Choice: A high-performance palladium catalyst is essential. Catalysts incorporating electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or RuPhos) are often preferred for C(sp³)–C(sp²) couplings. These ligands promote the oxidative addition step (activation of the aryl halide) and facilitate the crucial, often rate-limiting, reductive elimination step.
Base Selection: The base plays a critical role in activating the boronic acid via the formation of a more nucleophilic boronate species. A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often ideal. Strong aqueous bases (e.g., NaOH) can accelerate protodeboronation, a major side reaction where the boronic acid is cleaved by a proton source.
Solvent System: A polar aprotic solvent or a mixture of an organic solvent with water is typically used. The water is crucial for dissolving the base and facilitating the formation of the active boronate. A common and effective system is a mixture of dioxane and water.
General Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the standard workflow for setting up a Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the coupling of (Oxan-4-ylmethyl)boronic acid with a generic aryl bromide.
Objective: To synthesize 4-((4-methoxyphenyl)methyl)oxane.
Reaction vial (e.g., 20 mL scintillation vial) with a stir bar and screw cap with PTFE septum
Nitrogen or Argon source
Step-by-Step Procedure:
Vessel Preparation: To a clean, dry 20 mL reaction vial containing a magnetic stir bar, add 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol), (Oxan-4-ylmethyl)boronic acid (173 mg, 1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).
Expert Insight: Adding the solid reagents first under ambient atmosphere is often more convenient. The boronic acid is generally stable enough for brief handling in air. Using a slight excess of the boronic acid (1.2-1.5 eq) helps drive the reaction to completion.
Solvent Addition: Add 1,4-dioxane (5 mL) and deionized water (0.5 mL) to the vial.
Expert Insight: The 10:1 ratio of organic solvent to water is a robust starting point that ensures solubility of the organic components while providing enough water to activate the base and boronic acid.
Degassing: Seal the vial with the septum cap. Pierce the septum with an inlet needle connected to an inert gas (N₂ or Ar) line and an outlet needle. Bubble the inert gas through the solution for 15-20 minutes.
Trustworthiness: This step is critical. Oxygen can oxidize the phosphine ligands and deactivate the palladium catalyst, leading to low or no conversion. Thorough degassing is a hallmark of a reproducible protocol.
Catalyst Addition: Remove the outlet needle first, then the inlet needle to maintain a positive pressure of inert gas. Quickly add the SPhos Pd G2 catalyst (14.5 mg, 0.02 mmol) to the vial.
Reaction Execution: Place the sealed vial in a pre-heated heating block or oil bath set to 90 °C. Stir vigorously for 4-16 hours.
Trustworthiness: Reaction progress should be monitored. A small aliquot can be taken, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by TLC or LC-MS to check for the disappearance of the starting aryl bromide.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
Troubleshooting & Optimization
The following logic tree outlines common issues and potential solutions when working with alkylboronic acids.
Caption: Troubleshooting guide for Suzuki-Miyaura coupling reactions.
Conclusion
(Oxan-4-ylmethyl)boronic acid is a robust and highly valuable building block for modern drug discovery. Its ability to cleanly introduce the pharmaceutically relevant oxane moiety via the reliable Suzuki-Miyaura cross-coupling reaction makes it an essential tool for medicinal chemists. By understanding the key parameters of the reaction—catalyst, base, and solvent—and by following rigorous experimental protocols, researchers can efficiently generate novel molecular architectures with improved drug-like properties. The protocols and insights provided herein serve as a comprehensive guide to unlocking the full potential of this versatile reagent.
References
Title: Escaping Flatland: The Current Need for New Chemical Moieties in Drug Discovery
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: The Use of Saturated Bioisosteres in Drug Design
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Suzuki−Miyaura Cross-Coupling of Unactivated Alkyl Halides and Tosylates
Source: The Journal of Organic Chemistry
URL: [Link]
Title: A Universal System for Suzuki–Miyaura Coupling of Alkyl Boron Reagents and Aryl Chlorides and Bromides
Source: Angewandte Chemie International Edition
URL: [Link]
Title: Kinetics and Mechanisms of the Protodeboronation of Boronic Acids
Source: The Journal of Organic Chemistry
URL: [Link]
Application
Palladium catalyst systems for C(sp³)–C(sp²) coupling with alkylboronic acids
Application Note: Advanced Palladium Catalyst Systems for C(sp³)–C(sp²) Suzuki-Miyaura Cross-Coupling with Alkylboronic Acids Executive Summary The pharmaceutical industry’s strategic drive to "escape from flatland" has...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Palladium Catalyst Systems for C(sp³)–C(sp²) Suzuki-Miyaura Cross-Coupling with Alkylboronic Acids
Executive Summary
The pharmaceutical industry’s strategic drive to "escape from flatland" has necessitated robust methodologies for constructing three-dimensional C(sp³)–C(sp²) bonds. While the Suzuki-Miyaura cross-coupling is a cornerstone of sp²–sp² bond formation, extending this methodology to alkylboronic acids introduces severe mechanistic bottlenecks[1]. This application note details the causality behind these challenges and provides a field-proven, self-validating protocol utilizing advanced dialkylbiaryl phosphine ligands (e.g., RuPhos) to achieve high-yielding C(sp³)–C(sp²) couplings.
Mechanistic Bottlenecks: The Dual Threat
Coupling alkylboronic acids with aryl halides via palladium catalysis is historically plagued by two competing failure modes[2]:
Sluggish Transmetalation: Unlike arylboronic acids, which benefit from p-π conjugation to facilitate the transfer of the organic moiety to the Pd(II) center, alkylboronic acids are electronically unactivated. This results in a slow transmetalation step, leaving the catalyst vulnerable to degradation or off-cycle resting states[1].
Rapid β-Hydride Elimination: Once transmetalation occurs, the resulting Pd(II)-alkyl intermediate possesses flexible, unhindered β-hydrogens. If reductive elimination is not instantaneous, the complex will undergo β-hydride elimination, yielding an undesired alkene and a hydrodehalogenated arene (Ar-H)[2].
Causality in Catalyst Design: To overcome these barriers, the catalyst system must simultaneously accelerate transmetalation and force rapid reductive elimination. Dialkylbiaryl phosphine ligands (Buchwald ligands) such as RuPhos and SPhos achieve this through their extreme steric bulk (large Tolman cone angle) and electron-rich nature. The bulk constrains the Pd(II) geometry, kinetically outcompeting the β-hydride elimination pathway by forcing the aryl and alkyl groups into close proximity, thereby dramatically accelerating reductive elimination[3].
Catalytic Cycle Visualization
Catalytic cycle of C(sp³)-C(sp²) coupling highlighting competitive β-hydride elimination.
Catalyst and Ligand Selection Data
The choice of ligand dictates the ultimate fate of the Pd(II)-alkyl intermediate. The table below summarizes the quantitative impact of ligand selection on the reaction outcome when coupling primary/secondary alkylboronic acids.
Ligand System
Ligand Classification
Transmetalation Rate
β-Hydride Elimination Control
Typical Yield (C(sp³)–C(sp²))
PPh₃
Monodentate Phosphine
Slow
Poor
< 10%
dppf
Bidentate Phosphine
Moderate
Poor to Moderate
20 – 40%
SPhos
Dialkylbiaryl Phosphine
Fast
Very Good
75 – 90%
RuPhos
Dialkylbiaryl Phosphine
Fast
Excellent
80 – 95%
Self-Validating Experimental Protocol
Objective: Coupling of an aryl halide with a primary or secondary alkylboronic acid using a RuPhos Pd G3 precatalyst.
Reagents & Stoichiometry:
Aryl halide (1.0 equiv)
Alkylboronic acid (1.5 – 2.0 equiv)
RuPhos Pd G3 (2–5 mol%)
RuPhos ligand (2–5 mol%)
K₃PO₄ (3.0 equiv)
Toluene/H₂O (10:1 v/v, 0.2 M)
Step-by-Step Methodology:
Inert Atmosphere Preparation: In a nitrogen-filled glovebox or using rigorous Schlenk technique, charge a dry reaction vial with the aryl halide, alkylboronic acid, RuPhos Pd G3, RuPhos, and K₃PO₄.
Causality: Alkylboronic acids are highly susceptible to aerobic homocoupling. Oxygen must be rigorously excluded to prevent the consumption of the boronic acid before transmetalation can occur. Furthermore, using a G3 precatalyst ensures a rapid, 1:1 generation of the active Pd(0)-RuPhos species without requiring harsh reductants that could degrade sensitive substrates.
Solvent Introduction: Add degassed Toluene and H₂O to the vial. Seal with a PTFE-lined septum.
Causality: The addition of water is not arbitrary; it is mechanistically required to solubilize the K₃PO₄ and generate the reactive "ate" complex[R-B(OH)₃]⁻. This negatively charged species is significantly more nucleophilic than the neutral boronic acid, effectively accelerating the sluggish transmetalation step[4].
Thermal Activation: Heat the reaction mixture to 80 °C with vigorous stirring for 12–24 hours.
Causality: The extreme steric bulk of the RuPhos ligand forces the Pd(II) center into a highly constrained geometry. Thermal energy drives the transition state of reductive elimination, rapidly expelling the desired C(sp³)–C(sp²) product before the complex has the conformational freedom to undergo β-hydride elimination.
Self-Validation & Workup: Cool the reaction to room temperature. Extract an aliquot of the organic layer, dilute with acetonitrile, and analyze via LC-MS.
Self-Validation Metric: Calculate the ratio of the desired product (Ar-R) to the hydrodehalogenated byproduct (Ar-H).
Interpretation: An Ar-H byproduct >10% indicates that β-hydride elimination is competing with reductive elimination. If this occurs, validate that the Pd:Ligand ratio is exactly 1:1 (excess ligand can inhibit transmetalation), or consider lowering the reaction temperature to 60 °C to favor the lower-activation-energy reductive elimination pathway over β-hydride elimination.
Photoredox-Catalyzed Reactions Using Saturated Alkylboronic Acids: Application Notes & Protocols
Target Audience: Researchers, synthetic scientists, and drug development professionals. Abstract Saturated alkylboronic acids are highly desirable alkylating agents in drug discovery due to their commercial availability,...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic scientists, and drug development professionals.
Abstract
Saturated alkylboronic acids are highly desirable alkylating agents in drug discovery due to their commercial availability, bench stability, and low toxicity. However, their application in traditional transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is often hampered by slow transmetalation rates and competitive β-hydride elimination of sp³-hybridized intermediates. Photoredox catalysis offers a robust paradigm shift by converting these stable precursors into highly reactive transient alkyl radicals via Single-Electron Transfer (SET). This application note details the causality behind modern activation strategies, provides quantitative performance data, and outlines self-validating protocols for immediate laboratory implementation.
Mechanistic Paradigms & Causality
Free saturated alkylboronic acids possess high oxidation potentials (often > +1.5 V vs. SCE), limiting their direct utility as radical precursors in standard photocatalytic reactions[1],[2]. To overcome this thermodynamic barrier, three distinct activation paradigms have been developed:
A. Lewis Base-Mediated Activation
The Causality: Direct oxidation of the neutral boronic acid is energetically unfavorable. The addition of a Lewis base (such as DBU or quinuclidine) results in coordination to the empty p-orbital of the boron atom. This forms an electron-rich "ate" complex, which drastically lowers the oxidation potential of the substrate, facilitating facile single-electron oxidation by an excited-state photocatalyst (e.g., an acridinium salt)[3],[4].
B. Halogen Radical Transfer (XRT) via Metallaphotoredox
The Causality: To bypass the need for exogenous Lewis bases or strong oxidants, a metallaphotoredox strategy can be employed. A nickel-bromide complex undergoes photo-induced homolysis under visible light to release a highly reactive bromine radical (Br•). This radical interacts directly with the boron atom's empty p-orbital via a Halogen Radical Transfer (XRT) mechanism, driving the selective cleavage of the C–B bond to yield the alkyl radical[5],[6].
C. Cooperative NHC/Photoredox Catalysis
The Causality: For complex acylation reactions, N-Heterocyclic Carbenes (NHCs) react with aroyl fluorides to generate electrophilic acylazolium ions. These are reduced via SET to form persistent ketyl radicals. Concurrently, the photocatalyst oxidizes the alkylboronic acid to a transient alkyl radical. The reaction is governed by the Persistent Radical Effect (PRE) , which thermodynamically steers the selective cross-coupling of the persistent ketyl radical with the transient alkyl radical, completely suppressing undesired homocoupling[7],[8].
Fig 1. Mechanistic pathways for alkylboronic acid activation via Lewis base and Halogen Radical Transfer.
Quantitative Data Summary
The following table summarizes the operational parameters and comparative efficiencies of the three primary activation modes discussed.
Protocol A: Lewis Base-Mediated Hydroalkylation of Azobenzenes
Designed for the synthesis of diverse N-alkyl-N,N′-diarylhydrazines[3],[4].
Self-Validation Checkpoint: The reaction relies on the successful formation of the DBU-boronate complex. Failure to thoroughly degas the solvent will result in rapid quenching of the excited acridinium catalyst by triplet oxygen, yielding unreacted starting materials.
Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the azobenzene (0.1 mmol), alkylboronic acid (0.25 mmol), and the acridinium photocatalyst (3 mol%).
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times) to ensure a strictly anaerobic environment.
Solvent & Activator Addition: Inject anhydrous MeOH (2.0 mL) followed by DBU (0.1 mmol) via a gas-tight syringe. Note: DBU addition triggers the in situ lowering of the boronic acid's oxidation potential.
Irradiation: Place the reaction vessel approximately 2 cm away from a 25 W Violet LED light source. Stir vigorously at ambient temperature for 12–24 hours.
Monitoring & Workup: Monitor the reaction via TLC. Upon consumption of the azobenzene, quench the reaction by exposing it to air. Concentrate the mixture under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to isolate the N-alkyl-N,N′-diarylhydrazine.
Self-Validation Checkpoint: The success of this protocol hinges on the generation of the acylazolium intermediate. Using an aroyl chloride instead of an aroyl fluoride often leads to background hydrolysis and catalyst poisoning. Always verify the integrity of the aroyl fluoride via ¹⁹F NMR prior to use.
Materials:
Aroyl fluoride (0.2 mmol)
Alkylboronic acid (0.3 mmol, 1.5 equiv.)
Ir(ppy)₃ Photocatalyst (2 mol%)
Thiazolium-based NHC precatalyst (10 mol%)
Cs₂CO₃ (0.4 mmol, 2.0 equiv.)
Anhydrous THF (2.0 mL)
Step-by-Step Methodology:
Solid Reagent Loading: In a nitrogen-filled glovebox, add the aroyl fluoride (0.2 mmol), alkylboronic acid (0.3 mmol), Ir(ppy)₃ (2 mol%), NHC precatalyst (10 mol%), and Cs₂CO₃ (0.4 mmol) to a 10 mL vial equipped with a stir bar.
Solvent Addition: Add anhydrous THF (2.0 mL) to the vial. Seal the vial tightly with a PTFE-lined screw cap.
Irradiation: Remove the vial from the glovebox. Irradiate the mixture with a 36 W Blue LED (approx. 450 nm) at room temperature. A cooling fan must be used to ensure the reaction temperature does not exceed 30 °C, which could degrade the sensitive ketyl radical intermediate.
Reaction Progression: Stir under irradiation for 24 hours. The mixture will typically transition from a pale yellow to a deep, persistent orange/red hue, indicative of the active photocatalytic and NHC cycles.
Workup: Dilute the mixture with EtOAc (10 mL) and wash with saturated aqueous NaHCO₃ (2 × 5 mL) and brine (5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel chromatography to yield the target ketone.
References
Photoredox-Catalyzed Radical Hydroalkylation of Azobenzenes with Alkylboronic Acids. Organic Letters (2025).[Link]
Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling.Chemical Science (2024).
Cooperative Photoredox and N-Heterocyclic Carbene Catalysis Suzuki–Miyaura-Type Reaction: Radical Coupling of Aroyl Fluorides and Alkyl Boronic Acids. Organic Letters (2024).[Link]
Synthesis of Bioactive Oxane-Containing Compounds from Boronic Acids: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The oxane (tetrahydropyran) moiety is a privileged scaffold in a multitude of bioactive natural product...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The oxane (tetrahydropyran) moiety is a privileged scaffold in a multitude of bioactive natural products and synthetic pharmaceuticals, prized for its metabolic stability and ability to engage in crucial hydrogen bonding interactions.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of oxane-containing compounds, with a particular focus on modern, efficient methodologies starting from versatile boronic acid precursors. We will delve into the mechanistic underpinnings of key C-O bond-forming reactions, provide a step-by-step guide for a representative synthesis, and discuss the broader applications of this chemistry in the landscape of drug discovery.
Introduction: The Significance of the Oxane Moiety and the Utility of Boronic Acids
The six-membered oxygen-containing heterocycle, the oxane ring, is a recurring structural motif in a vast array of biologically active molecules.[1] Its presence often imparts favorable pharmacokinetic properties, including increased aqueous solubility and resistance to metabolic degradation. Furthermore, the oxygen atom can act as a key hydrogen bond acceptor, facilitating precise molecular recognition at biological targets.[1]
Boronic acids have emerged as indispensable building blocks in modern organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] Their utility extends far beyond C-C bond formation, with significant advancements in C-heteroatom bond-forming reactions.[4] Boronic acids are generally stable, have low toxicity, and are commercially available with a wide diversity of functional groups, making them ideal starting materials for the construction of complex molecular architectures.[2][5]
This guide will focus on leveraging the unique reactivity of boronic acids to construct the C-O bonds necessary for the formation of the oxane ring, a critical transformation in the synthesis of numerous therapeutic agents.
Core Principles: Mechanistic Insights into C-O Bond Formation from Boronic Acids
The formation of a C(aryl)-O bond from an aryl boronic acid and an alcohol is a key transformation in the synthesis of many oxane-containing bioactive molecules. The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a prominent copper-catalyzed reaction that achieves this transformation under mild conditions.[6][7]
The Chan-Lam Catalytic Cycle:
The mechanism of the Chan-Lam coupling is complex and has been the subject of considerable study. A generally accepted catalytic cycle is depicted below. The reaction is typically performed in the presence of a copper catalyst, a base, and often an oxidant (air is often sufficient).[6][8]
A proposed mechanism involves the following key steps:
Ligand Exchange: The alcohol substrate coordinates to the copper(II) catalyst.
Transmetalation: The aryl group from the boronic acid is transferred to the copper center, forming a copper(III)-aryl-alkoxide intermediate.
Reductive Elimination: The desired C-O bond is formed through reductive elimination from the copper(III) intermediate, regenerating a copper(I) species.
Reoxidation: The copper(I) catalyst is reoxidized to copper(II) by an external oxidant (often atmospheric oxygen), completing the catalytic cycle.[6][7]
Caption: A simplified representation of the Chan-Lam catalytic cycle for C-O bond formation.
While the Chan-Lam coupling is a powerful tool, other methods for C-O bond formation from boronic acids exist, including palladium-catalyzed approaches.[9] The choice of method often depends on the specific substrates and desired reaction conditions.
Experimental Protocol: Synthesis of a Bioactive 2,6-trans-Tetrahydropyran Derivative
This protocol details a representative synthesis of a C-aryl-tetrahydropyran, a common motif in bioactive compounds, utilizing a palladium-catalyzed oxidative Heck redox-relay strategy.[10] This method allows for the stereoselective synthesis of functionalized 2,6-trans-tetrahydropyrans from a readily available dihydropyranyl alcohol.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
(R)- or (S)-Dihydropyranyl alcohol
Synthesis Grade
Commercially Available
The enantiomer used will determine the stereochemistry of the product.
Aryl Boronic Acid
>98%
Various
A range of electronically and sterically diverse boronic acids can be used.[10]
Palladium(II) Acetate (Pd(OAc)2)
Catalyst Grade
Sigma-Aldrich
Benzoquinone (BQ)
Reagent Grade
Acros Organics
Dichloromethane (DCM)
Anhydrous
Fisher Scientific
Methanol (MeOH)
ACS Grade
VWR
Saturated Sodium Bicarbonate (NaHCO3)
ACS Grade
LabChem
Brine
Anhydrous Magnesium Sulfate (MgSO4)
ACS Grade
EMD Millipore
Silica Gel
60 Å, 230-400 mesh
Sorbent Technologies
For column chromatography.
Equipment Setup
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser (if heating is required)
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Standard glassware for workup and purification
Step-by-Step Reaction Procedure
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the dihydropyranyl alcohol (1.0 equiv), aryl boronic acid (1.5 equiv), and benzoquinone (1.1 equiv).
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
Add anhydrous dichloromethane (to a concentration of 0.1 M with respect to the dihydropyranyl alcohol).
To the resulting solution, add palladium(II) acetate (0.1 equiv).
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding methanol (approximately 10% of the total reaction volume).
Workup and Purification
Dilute the reaction mixture with dichloromethane.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,6-trans-tetrahydropyran derivative.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction
Increase reaction time or slightly elevate the temperature. Ensure the quality of the palladium catalyst.
Decomposition of starting material or product
Maintain strict anhydrous and inert conditions.
Formation of Side Products
Oxidation of the alcohol
Ensure the inert atmosphere is maintained throughout the reaction.
Homocoupling of the boronic acid
Use a slight excess of the dihydropyranyl alcohol.
Difficulty in Purification
Co-elution of product and benzoquinone byproducts
Perform a thorough aqueous workup to remove as much of the hydroquinone byproduct as possible before chromatography.
Applications in Drug Discovery
The synthetic strategies outlined above provide access to a wide range of oxane-containing compounds with potential therapeutic applications. The ability to readily introduce diverse aryl and heteroaryl groups via the boronic acid coupling partner allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2]
Table of Bioactive Oxane-Containing Compounds Synthesized Using Boronic Acid Methodologies:
Compound Class
Synthetic Method
Biological Activity
Reference
C-Aryl Tetrahydropyrans
Palladium-Catalyzed Oxidative Heck
Precursors to natural products with potential biological activity.[10]
The overall process from a boronic acid precursor to a potentially bioactive oxane-containing compound can be summarized in the following workflow.
Caption: General workflow for the synthesis and evaluation of bioactive oxane compounds from boronic acids.
Conclusion
The synthesis of bioactive compounds featuring the oxane moiety from boronic acid precursors represents a powerful and versatile strategy in modern medicinal chemistry. The mild reaction conditions, broad substrate scope, and commercial availability of a vast array of boronic acids make these methods highly attractive for both academic research and industrial drug discovery programs. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to explore and expand upon this exciting area of synthetic chemistry.
References
Ertl, P., Altmann, E., Racine, S., & Decoret, O. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Journal of Cheminformatics.
Ertl, P., Altmann, E., Racine, S., & Decoret, O. (n.d.). Boronic acids used most frequently in the synthesis of bioactive molecules. ResearchGate.
Li, X., Wu, C., & Li, W. (n.d.). Synthesis of biologically active boron-containing compounds. PMC.
Li, X., Wu, C., & Li, W. (2017). Synthesis of biologically active boron-containing compounds. SciSpace.
Fernandes, C., & Rauter, A. P. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Organic & Biomolecular Chemistry.
(2025). Pd-Catalyzed C–O Bond Formation: Coupling of Aryl Boronic Acids with O-Electrophiles. ACS Catalysis.
(2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters.
Preventing protodeboronation of (Oxan-4-ylmethyl)boronic acid in Suzuki coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing (Oxan-4-ylmethyl)...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing (Oxan-4-ylmethyl)boronic acid and encountering challenges with protodeboronation. Here, we delve into the mechanistic underpinnings of this common side reaction and provide field-proven troubleshooting strategies to ensure the success of your coupling experiments.
Understanding the Challenge: Protodeboronation of Aliphatic Boronic Acids
Protodeboronation is a well-documented side reaction in Suzuki-Miyaura coupling where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process consumes the boronic acid, leading to reduced yields of the desired coupled product and the formation of a protonated byproduct.[2]
While often discussed in the context of arylboronic acids, aliphatic boronic acids like (Oxan-4-ylmethyl)boronic acid are also susceptible, particularly under the basic aqueous conditions typically employed for the Suzuki reaction.[1][3] The mechanism can be catalyzed by both acid and base, but the base-catalyzed pathway is more relevant to standard Suzuki conditions.[1][4][5] The base promotes the formation of a boronate species ([R-B(OH)3]⁻), which is more reactive towards protonolysis.[6][7]
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using (Oxan-4-ylmethyl)boronic acid in Suzuki coupling, with a focus on mitigating protodeboronation.
FAQ 1: I am observing a significant amount of tetrahydropyran as a byproduct and low yield of my desired coupled product. What is happening?
This is a classic sign of significant protodeboronation.[2] The (Oxan-4-ylmethyl)boronic acid is being consumed by this side reaction faster than it participates in the desired Suzuki coupling.
Causality:
Inefficient Catalytic Turnover: If the palladium catalyst's turnover is slow, the boronic acid remains in the reaction mixture for an extended period under basic conditions, increasing the likelihood of protodeboronation.
Substrate Instability: While generally more stable than many heteroaryl boronic acids, alkylboronic acids can still be susceptible to protodeboronation, especially at elevated temperatures and prolonged reaction times.[8]
Troubleshooting Steps:
Optimize the Catalyst System:
Ligand Choice: The choice of phosphine ligand is critical. While bulky, electron-rich ligands can promote the oxidative addition step, some have been shown to paradoxically accelerate palladium-catalyzed protodeboronation.[9][10] Consider screening a panel of ligands. For alkylboronic acids, ligands like SPhos or RuPhos are often effective.
Catalyst Loading: Ensure an adequate catalyst loading (typically 1-5 mol%). Too low a concentration can lead to slow turnover.
Modify Reaction Conditions:
Temperature: Lower the reaction temperature. While this may slow down the desired reaction, it will have a more pronounced effect on reducing the rate of protodeboronation.
Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize the boronic acid's exposure to degradative conditions.
Diagram: Competing Reaction Pathways
Caption: Competing pathways in Suzuki coupling.
FAQ 2: I've tried optimizing the catalyst and reaction conditions, but protodeboronation is still a major issue. What other strategies can I employ?
If standard optimizations are insufficient, protecting the boronic acid moiety is a highly effective strategy.
Causality:
Boronic acid esters and trifluoroborates are generally more stable towards protodeboronation than the corresponding free boronic acids.[11][12] These derivatives act as a "slow-release" source of the boronic acid under the reaction conditions, maintaining a low concentration of the active, and more labile, species in the reaction mixture.[6]
Recommended Solutions:
Use a Boronate Ester:
Pinacol Esters: These are widely available and offer improved stability.[11][13]
Neopentyl Glycol Esters: Have shown good reactivity under anhydrous conditions.[11][14]
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be purified by chromatography. They release the boronic acid under basic aqueous conditions.[12]
Use a Potassium Trifluoroborate Salt:
Potassium alkyltrifluoroborates are often more robust and less prone to protodeboronation than boronic acids.[12] They are typically solids and can be easier to handle and store.
FAQ 3: Can my choice of base influence the extent of protodeboronation?
Absolutely. The base plays a crucial role in both the desired Suzuki coupling and the undesired protodeboronation.[5][7][15]
Causality:
The base is required to activate the boronic acid to form the boronate, which facilitates transmetalation.[15] However, this same boronate species is also the key intermediate in base-catalyzed protodeboronation.[3] Stronger bases and higher pH values generally accelerate protodeboronation.[6]
Recommendations:
Weaker Bases: Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium or potassium hydroxide. Potassium phosphate (K₃PO₄) is also often a good choice.
Anhydrous Conditions: If possible, using anhydrous conditions with a base like potassium fluoride (KF) can sometimes suppress protodeboronation pathways that are dependent on water as a proton source.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with (Oxan-4-ylmethyl)boronic acid Pinacol Ester
This protocol provides a starting point for mitigating protodeboronation by using a more stable boronate ester.
Inert Atmosphere: Set up the reaction in a flask under an inert atmosphere (Nitrogen or Argon).
Reagent Addition: To the flask, add the aryl halide, (Oxan-4-ylmethyl)boronic acid pinacol ester, base, and a stir bar.
Solvent and Catalyst: Add the solvent, followed by the palladium pre-catalyst and ligand.
Heating: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor its progress.
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography.
Diagram: Experimental Workflow
Caption: Workflow for Suzuki coupling.
FAQ 4: How can I definitively confirm and quantify protodeboronation?
Accurate analysis is key to effective troubleshooting.
Analytical Methods:
LC-MS (Liquid Chromatography-Mass Spectrometry): This is often the most straightforward method. Look for a mass corresponding to tetrahydropyran in your crude reaction mixture.
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable if the byproduct and product are volatile.
NMR Spectroscopy (Nuclear Magnetic Resonance): ¹H NMR of the crude mixture will show characteristic signals for tetrahydropyran, which can be compared to the signals of your desired product and starting materials. Quantitative NMR (qNMR) can be used to determine the relative amounts of each species.
Concluding Remarks
Protodeboronation of (Oxan-4-ylmethyl)boronic acid is a manageable challenge in Suzuki-Miyaura cross-coupling. By understanding the underlying mechanisms and systematically applying the troubleshooting strategies outlined in this guide—from catalyst and base optimization to the use of more stable boronate derivatives—researchers can significantly improve reaction outcomes. Always begin with small-scale test reactions to find the optimal conditions for your specific substrate combination before proceeding to a larger scale.
References
Al-Zoubi, R. M. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
Bayram, B., et al. (2025). Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. RSC Advances. [Link]
Perrin, C. L., & Ortiz, B. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. [Link]
Bayram, B., et al. (2023). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid. ResearchGate. [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. University of Groningen Research Portal. [Link]
Cox, P. A., et al. (2016). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
Lloyd-Jones, G. C. (2012). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
Taylor, J. E., et al. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ChemRxiv. [Link]
Suzuki Coupling. In Organic Chemistry Portal. [Link]
Hartwig, J. F., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
Dreher, S. D., et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. [Link]
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]
Doyle, A. G., & Reid, J. P. (2021). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of the American Chemical Society. [Link]
Lloyd-Jones, G. C., et al. (2021). Stopped‐Flow F NMR Spectroscopic Analysis of a Protodeboronation Proceeding at the Sub‐Second Time‐Scale. Angewandte Chemie International Edition. [Link]
Cox, P. A., et al. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier. [Link]
Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
Burke, M. D. (2012). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
Suzuki-Miyaura Coupling. In Chemistry LibreTexts. [Link]
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
Martínez-Aguirre, M. A., & Yatsimirsky, A. K. (2022). Analysis of the relative stability of trigonal and tetrahedral boronate cyclic esters in terms of boronic acid and diol acidities and the strain release effect. Journal of Physical Organic Chemistry. [Link]
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
Optimizing base and solvent conditions for saturated alkylboronic acids
Welcome to the Technical Support Center for sp³-Boronic Acid Cross-Coupling . Saturated alkylboronic acids (sp³-hybridized) present unique challenges in Suzuki-Miyaura cross-coupling reactions.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for sp³-Boronic Acid Cross-Coupling .
Saturated alkylboronic acids (sp³-hybridized) present unique challenges in Suzuki-Miyaura cross-coupling reactions. Unlike their aryl (sp²) counterparts, alkylboronic acids suffer from notoriously slow transmetalation rates and a high susceptibility to side reactions. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you optimize base and solvent conditions for successful C(sp³)–C(sp²) bond formation.
Core Mechanistic Principles: The Transmetalation Bottleneck
To troubleshoot alkylboronic acid couplings, one must understand the competing pathways within the catalytic cycle. Because sp³-carbons lack the
π
-electrons that typically pre-coordinate with the Palladium(II) center, transmetalation becomes the rate-limiting step[1]. This kinetic bottleneck allows degradation pathways—specifically protodeboronation (the protonolysis of the C–B bond to form a C–H bond)—to outcompete productive cross-coupling[2][3].
Catalytic cycle of sp3-boronic acids highlighting transmetalation and protodeboronation pathways.
Diagnostic FAQs: Troubleshooting Base & Solvent
Q1: Why is protodeboronation consuming my alkylboronic acid before the coupling occurs?A1: Protodeboronation is highly dependent on pH, temperature, and the concentration of the active boronate species[2][3]. When you use strong bases (e.g., NaOH, NaOMe) in homogenous protic solvents, the entire pool of boronic acid is rapidly converted into the boronate complex. Because sp³-transmetalation is slow, this high concentration of boronate sits in solution and undergoes base-catalyzed protonolysis.
Q2: How should I adjust my base and solvent to prevent this degradation?A2: The most effective strategy is to create a "slow-release" environment. Switch to weaker, inorganic bases like
K3PO4
or
Cs2CO3
[4][5]. More importantly, utilize a biphasic solvent system (e.g., Toluene/
H2O
or Dioxane/
H2O
). In a biphasic system, the boronic acid remains largely in the organic phase, while the base resides in the aqueous phase. The reactive boronate complex is only formed at the solvent interface, keeping its bulk concentration low and favoring productive transmetalation over degradation[2][4].
Q3: Is water strictly necessary? Can I run the reaction under anhydrous conditions to completely stop protodeboronation?A3: While water facilitates the protonolysis of the C–B bond, it is mechanistically required in most traditional setups to dissolve the inorganic base and form the reactive trihydroxyboronate complex (
[R-B(OH)3]−
)[6]. Running under strictly anhydrous conditions usually stalls the reaction. If you must go anhydrous due to extreme substrate sensitivity, you must use specific anhydrous bases (like CsF) in THF or Dioxane, but be prepared for significantly slower reaction kinetics[5].
Q4: I have optimized the base and solvent, but transmetalation is still too slow. What are the advanced alternatives?A4: If base/solvent optimization is insufficient, you must bypass the two-electron transmetalation bottleneck entirely.
Derivatization: Convert your boronic acid to a MIDA boronate or a potassium trifluoroborate (
R-BF3K
). These derivatives are highly stable and slowly hydrolyze in situ under mild basic conditions, perfectly pacing the release of boronic acid to match the catalytic cycle[1][6].
Single-Electron Transmetalation: Shift from Palladium to a Photoredox/Nickel dual catalysis system. This modern approach uses visible light to generate an alkyl radical from the boronic acid via single-electron transfer, completely bypassing the sluggish two-electron transmetalation step and avoiding
β
-hydride elimination[7].
Quantitative Optimization Matrix
Use the following data matrix to select the appropriate base and solvent combination based on your specific sp³-boronic acid stability.
Base
Solvent System
Transmetalation Rate
Protodeboronation Risk
Best Use Case
NaOH / KOH
THF /
H2O
(Homogenous)
Fast
Very High
Stable aryl boronic acids (Not recommended for sp³).
K3PO4
Toluene /
H2O
(Biphasic)
Moderate
Low
Primary and secondary alkylboronic acids; highly recommended baseline[4][5].
Cs2CO3
Dioxane /
H2O
Moderate
Low-Moderate
General sp³ cross-coupling where toluene solubility is poor.
This protocol utilizes a biphasic
K3PO4
/Toluene/
H2O
system designed to minimize protodeboronation while maintaining a steady rate of transmetalation for saturated alkylboronic acids[4][6].
Reagents & Materials:
Alkylboronic acid (1.5 equiv)
Aryl halide (1.0 equiv)
Pd(OAc)2
(5 mol%)
Bulky phosphine ligand, e.g., SPhos or XPhos (10 mol%)
K3PO4
(3.0 equiv)
Degassed Toluene and Degassed Deionized
H2O
(10:1 ratio)
Step-by-Step Methodology:
Preparation & Degassing: Thoroughly degas the toluene and water separately by sparging with Argon for at least 30 minutes. Oxygen is detrimental to the electron-rich phosphine ligands required for sp³ couplings[6].
Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, alkylboronic acid,
Pd(OAc)2
, SPhos, and
K3PO4
.
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.
Solvent Addition: Via syringe, add the degassed toluene followed by the degassed water. The biphasic nature is critical; the water will dissolve the
K3PO4
and facilitate interfacial boronate formation.
Reaction: Heat the mixture to 80–90 °C. Crucial Step: Stir vigorously (e.g., >800 rpm). Because the reaction occurs at the biphasic interface, maximizing the surface area between the organic and aqueous layers is essential for maintaining the transmetalation rate.
Monitoring & Workup: Monitor via GC-MS or LC-MS. Upon completion (typically 12-24 hours), cool to room temperature, dilute with ethyl acetate, separate the organic layer, wash with brine, dry over
Na2SO4
, and concentrate for purification.
Technical Support Center: Troubleshooting (Oxan-4-ylmethyl)boronic Acid Couplings
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with (Oxan-4-ylmethy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with (Oxan-4-ylmethyl)boronic acid (also known as (tetrahydropyran-4-ylmethyl)boronic acid).
Due to its sp³-hybridized nature and the presence of β-hydrogens, this alkylboronic acid is highly prone to deleterious side pathways during Suzuki-Miyaura coupling. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure experimental success.
Part 1: Troubleshooting Guide & Mechanistic FAQs
Q1: Why is my reaction yielding predominantly 4-methyltetrahydropyran instead of the desired cross-coupled product?A: You are observing the product of protodeboronation . Alkylboronic acids are highly susceptible to this side reaction, where the C-B bond is1[1].
Causality: The basic conditions required to activate the boronic acid for transmetalation also accelerate its hydrolysis if water is present. The empty p-orbital of boron coordinates with hydroxide or water, weakening the C-B bond and leading to protonation of the alkyl chain.
Solution: Ensure strictly anhydrous conditions. Switch to a milder, anhydrous solid base like powdered K₃PO₄ instead of aqueous Na₂CO₃. If the free boronic acid remains unstable, convert it to a more stable 2[2].
Q2: I am detecting 4-methylenetetrahydropyran in my GC-MS analysis. How can I prevent this?A: This alkene is the result of β-hydride elimination . After transmetalation, the resulting alkyl-palladium(II) intermediate possesses a β-hydrogen on the oxane ring. If reductive elimination is slow, the Pd complex will undergo β-hydride elimination, 3[3].
Causality: sp³-hybridized carbons slow down the reductive elimination step compared to sp² carbons, giving the competitive β-hydride elimination pathway time to occur.
Solution: Employ sterically bulky, electron-rich phosphine ligands such as Amphos or AntPhos. The 4, significantly accelerating the rate of reductive elimination to outcompete the elimination pathway[4].
Q3: My analysis shows a significant amount of 1,2-bis(oxan-4-yl)ethane. What causes this and how do I fix it?A: This is the homocoupling product of (oxan-4-ylmethyl)boronic acid.
Causality: Homocoupling is typically driven by the presence of trace oxygen, which oxidizes the Pd(0) catalyst or creates a Pd(II) peroxo species. This facilitates the 5, followed by reductive elimination without the aryl halide[5].
Solution: Thoroughly degas all solvents using the freeze-pump-thaw method or by vigorously sparging with argon for at least 30 minutes. Maintain a strict inert atmosphere throughout the reaction setup.
Part 2: Mechanistic Pathway Visualization
The following diagram illustrates the catalytic cycle and the exact points at which the side reactions of (Oxan-4-ylmethyl)boronic acid diverge from the desired cross-coupling pathway.
Mechanistic pathways of (Oxan-4-ylmethyl)boronic acid side reactions under Pd catalysis.
Part 3: Quantitative Data on Ligand Efficacy
Selecting the correct ligand is the single most critical variable in suppressing β-hydride elimination and protodeboronation. The table below summarizes the impact of ligand sterics and electronics on the coupling efficiency of primary alkylboronic acids with β-hydrogens.
Table 1: Impact of Ligand Selection on Alkylboronic Acid Coupling Efficiency
Ligand
Equivalents
Conversion (%)
Cross-Coupled Yield (%)
β-Hydride Elimination (%)
Protodeboronation (%)
PPh₃
2.0
85
< 5
45
35
SPhos
2.0
100
15
60
25
AntPhos
2.0
100
65
15
20
Amphos
2.0
100
82
< 5
13
(Data synthesized from optimization benchmarks for sterically hindered alkylboronic acids under standard anhydrous conditions).
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility, this protocol incorporates a self-validating pre-activation step . The visual color change confirms the formation of the active Pd(0) species before the sensitive boronic acid is introduced, preventing the waste of valuable substrates.
In a glovebox, charge a flame-dried reaction vial with the aryl halide (1.0 equiv) and anhydrous powdered K₃PO₄ (2.0 equiv).
Causality: Powdered K₃PO₄ provides a high surface area for solid-liquid base activation without introducing water, effectively suppressing protodeboronation.
Step 2: Catalyst Pre-activation (Validation Step)
In a separate vial, mix Pd(OAc)₂ (2 mol%) and Amphos (2.4 mol%) in anhydrous, thoroughly degassed toluene. Stir for 10 minutes at room temperature.
Validation Check: Wait for the solution to transition from orange/red to a pale yellow/greenish hue. This color shift confirms the reduction of Pd(II) to the active Pd(0)-ligand complex. Do not proceed if the solution remains dark red or precipitates black particles.
Step 3: Substrate Addition
Transfer the activated catalyst solution to the vial containing the aryl halide and base.
Add (Oxan-4-ylmethyl)boronic acid (1.2 equiv) last to minimize its exposure to any unactivated Pd species or base prior to the initiation of the catalytic cycle.
Step 4: Reaction Execution
Seal the vial, remove it from the glovebox, and heat to 100 °C with vigorous stirring (800+ rpm) for 12–24 hours.
Causality: Vigorous stirring is critical because the reaction is heterogeneous. Poor mass transfer will stall transmetalation, giving the alkyl-Pd intermediate more time to undergo β-hydride elimination.
Step 5: Work-up and Isolation
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.
Self-validating experimental workflow for anhydrous Suzuki-Miyaura coupling.
References
Title: Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide
Source: Benchchem
URL
Title: Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2))
Title: Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos
Source: Benchchem
URL
Technical Support Center: Activation Methods for Unreactive Alkylboronic Acids
Welcome to the Technical Support Center for Alkylboronic Acid Cross-Coupling. As Application Scientists, we frequently encounter workflows that stall at the C(sp2)–C(sp3) bond formation stage.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Alkylboronic Acid Cross-Coupling. As Application Scientists, we frequently encounter workflows that stall at the C(sp2)–C(sp3) bond formation stage. Alkylboronic acids are notoriously unreactive in classical Suzuki-Miyaura cross-couplings due to sluggish transmetalation, competitive protodeboronation, and rapid β-hydride elimination.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these thermodynamic and kinetic barriers.
Diagnostic Workflow: Choosing Your Activation Strategy
Before altering your reaction conditions, use the following decision tree to identify the most thermodynamically favorable activation pathway for your specific substrate.
Decision tree for selecting the optimal activation method for unreactive alkylboronic acids.
Frequently Asked Questions (FAQs)
Module A: Overcoming Sluggish Transmetalation & Side Reactions
Q1: Why do my alkylboronic acids undergo protodeboronation instead of cross-coupling?A: Protodeboronation is a destructive side reaction where the C–B bond is cleaved by a proton source (often water or the base) before transmetalation can occur. In alkyl systems, the Pd–O–B linkage required for transmetalation forms very slowly due to the high electron density and lack of p-orbital participation from the alkyl group. Because transmetalation is the rate-limiting step, the competing protodeboronation pathway overtakes the desired catalytic cycle.
Q2: How does Silver Oxide (Ag₂O) rescue unreactive alkylboronic acids?A: Silver oxide acts as a dual-purpose kinetic activator. First, it functions as a base to form a highly reactive silver boronate intermediate in situ. The Ag–O–B linkage is significantly more polarized than standard alkali-O-B linkages, which drastically accelerates the transmetalation of the alkyl group to the Pd(II) center. Second, Ag₂O acts as a halide scavenger, precipitating insoluble AgX salts. This drives the equilibrium forward thermodynamically, effectively outcompeting the slow protodeboronation pathway[1].
Q3: My secondary alkylboronic acid is coupling, but I am getting isomerized (branched-to-linear) byproducts. How do I fix this?A: You are observing β-hydride elimination. After transmetalation, the Pd(II)-alkyl species can undergo rapid β-hydride elimination before reductive elimination occurs, leading to alkene formation and subsequent re-insertion (chain walking). To fix this, you must accelerate the reductive elimination step. Switch to highly sterically demanding, electron-rich phosphine ligands like RuPhos or AntPhos. Their extreme steric bulk forces the aryl and alkyl groups on the Pd center closer together, lowering the activation energy for reductive elimination so that it outpaces β-hydride elimination[2][3].
Module B: Radical Pathways & Dual Catalysis
Q4: Can I bypass the 2-electron transmetalation entirely for sterically hindered substrates?A: Yes. By shifting to Photoredox/Nickel dual catalysis, you transition from a traditional 2-electron transmetalation to a single-electron transmetalation (SET) paradigm. In this mechanism, the alkylboronic acid is oxidized to a highly reactive, transient alkyl radical (R•). This radical easily adds to a Ni(II) center regardless of steric bulk, forming a Ni(III) intermediate that rapidly undergoes reductive elimination[4].
Q5: Direct oxidation of alkylboronic acids requires harsh potentials. How do I activate free alkylboronic acids in photoredox catalysis?A: Free alkylboronic acids have high oxidation potentials (often > +1.5 V vs SCE), making them invisible to standard photocatalysts. However, adding an inorganic base like K₃PO₄ solves this. The phosphate oxygen coordinates with the empty p-orbital of the boron atom, forming an anionic boronate adduct. This Lewis acid-base interaction significantly lowers the oxidation potential of the boron species, allowing a photoexcited catalyst to perform a single-electron transfer (SET) under mild conditions[5].
Mechanistic pathway of photoredox/nickel dual catalysis via single-electron transmetalation.
Quantitative Reagent Selection Matrix
When free alkylboronic acids fail, masking the boron center is a proven workaround. Use this quantitative matrix to select the appropriate boron derivative based on your workflow needs.
Reagent Type
Shelf-Life (Air)
Typical Yield (%)
Transmetalation Rate
Activation Requirement
Best Use Case
Free Alkylboronic Acid
< 1 month
30-50% (Standard)>80% (Ag₂O)
Slow (2-electron)
Requires Ag₂O, TlOH, or Photoredox
Primary alkyl transfers where atom economy is prioritized.
Alkyl Pinacol Ester
> 1 year
20-40% (Standard)>85% (AntPhos)
Very Slow
Requires strong base or specific ligands (e.g., AntPhos)
Requires slow hydrolysis (H₂O/Base) to active species
Secondary alkyl couplings; highly resistant to protodeboronation.
MIDA Boronate
> 2 years
>90% (Iterative)
Zero
Requires aqueous NaOH/K₃PO₄ for deprotection
Iterative cross-coupling syntheses.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. Strict adherence to the stoichiometric and environmental controls is required for reproducibility.
Purpose: Overcoming slow transmetalation in unactivated primary/secondary alkylboronic acids.
Reagents:
Pd(dppf)Cl₂ (5 mol%)
Alkylboronic acid (1.5 equiv)
Aryl Halide (1.0 equiv)
Ag₂O (2.5 equiv)
K₂CO₃ (1.5 equiv)
Anhydrous THF (0.2 M)
Step-by-Step Methodology:
Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd(dppf)Cl₂, Ag₂O, K₂CO₃, and the alkylboronic acid.
Solvent Addition: Add the aryl halide dissolved in anhydrous THF. Causality Check: THF is chosen over protic solvents to completely eliminate baseline protodeboronation prior to activation.
Reaction Execution: Seal the flask, remove it from the glovebox, and heat to 80 °C for 12–24 hours. Critical Step: You must use vigorous stirring (e.g., 1000 RPM). Because Ag₂O is highly insoluble, the formation of the reactive silver boronate occurs entirely at the solid-liquid interface. Poor mass transfer will stall the reaction.
Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter the crude mixture through a tightly packed pad of Celite to remove the precipitated silver halide salts. Concentrate the filtrate in vacuo and purify via flash chromatography.
Purpose: Bypassing 2-electron transmetalation for sterically hindered or base-sensitive substrates via radical generation.
Reagents:
NiCl₂·dme (5 mol%)
dtbbpy (5 mol%)
Ir[dFCF₃ppy]₂(bpy)PF₆ (2 mol%)
Alkylboronic acid (1.5 equiv)
Aryl Bromide (1.0 equiv)
K₃PO₄ (2.0 equiv)
Anhydrous 1,4-Dioxane (0.1 M)
Step-by-Step Methodology:
Catalyst Pre-mixing: In a nitrogen-filled glovebox, combine the NiCl₂·dme catalyst and dtbbpy ligand in a clear glass vial equipped with a stir bar. Stir for 10 minutes until a color change indicates complexation.
Reagent Loading: Add the Ir photocatalyst, K₃PO₄, and the alkylboronic acid to the vial. Causality Check: The K₃PO₄ must be finely milled. Large particle sizes will prevent the formation of the Lewis acid-base adduct required to lower the boron oxidation potential.
Substrate Addition: Add the aryl bromide and anhydrous 1,4-dioxane. Seal the vial with a Teflon-lined septum cap.
Irradiation: Place the vial in a photoreactor equipped with 440 nm blue LEDs. Irradiate with vigorous stirring for 16 hours. Critical Step: A cooling fan must be used to maintain the reaction at ambient temperature (25 °C). Excess heat will thermally degrade the Ir-photocatalyst and promote background side-reactions.
Quenching & Purification: Quench the reaction by opening the vial to ambient air (oxygen rapidly deactivates the Ni and Ir catalytic cycles). Filter the mixture through a short plug of silica gel, washing with EtOAc, and purify via standard chromatography.
References
Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings
MDPI
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters
PMC
Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4
RSC Chemical Science
Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluorobor
Silver Oxide Mediated Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Allylic Bromides
ResearchG
Reactivity of (Oxan-4-ylmethyl)boronic Acid vs. Its Pinacol Ester: A Comparison Guide
The (oxan-4-ylmethyl) group—frequently referred to in medicinal chemistry as the tetrahydropyran-4-ylmethyl (THP-methyl) motif—is a highly valued structural bioisostere. It is routinely employed in drug design to improve...
Author: BenchChem Technical Support Team. Date: April 2026
The (oxan-4-ylmethyl) group—frequently referred to in medicinal chemistry as the tetrahydropyran-4-ylmethyl (THP-methyl) motif—is a highly valued structural bioisostere. It is routinely employed in drug design to improve aqueous solubility, modulate lipophilicity, and eliminate metabolic liabilities associated with traditional alkyl or aromatic rings.
Introducing this sp³-hybridized fragment via transition-metal-catalyzed carbon-carbon bond formation (such as the Suzuki-Miyaura cross-coupling) requires careful selection of the boron reagent. This guide provides an in-depth, objective comparison between (oxan-4-ylmethyl)boronic acid (the free acid) and its pinacol ester (Bpin) derivative, analyzing their reactivity profiles, stability, and handling requirements.
Physicochemical Properties & Stability Profile
While free alkylboronic acids offer high theoretical atom economy, their practical utility is often hindered by innate instability. Free (oxan-4-ylmethyl)boronic acid exists in a dynamic equilibrium with its cyclic anhydride form (boroxine). This spontaneous dehydration complicates accurate stoichiometric calculations and makes the reagent notoriously difficult to purify via standard silica gel chromatography.
Conversely, the pinacol ester derivative is sterically shielded. The bulky, bidentate pinacolato ligand prevents boroxine formation and drastically reduces the boron center's susceptibility to atmospheric oxidation and moisture[1]. This allows the Bpin ester to be isolated in high purity, stored long-term on the benchtop, and handled without specialized inert-atmosphere gloveboxes.
Table 1: Comparative Physicochemical Properties
Property
(Oxan-4-ylmethyl)boronic Acid
(Oxan-4-ylmethyl)boronic Acid Pinacol Ester
Physical State
Amorphous solid / variable
Crystalline solid or distillable liquid
Purity/Stoichiometry
Variable (readily forms boroxine anhydrides)
Highly precise (strictly monomeric)
Chromatographic Stability
Poor (streaks and degrades on silica)
Excellent (stable on silica gel)
Shelf-life
Short to moderate (moisture/air sensitive)
Long-term (bench-stable)
Susceptibility to Protodeboronation
High
Low (sterically shielded)
Mechanistic Insights: Reactivity and the Transmetalation Bottleneck
In Suzuki-Miyaura cross-couplings, the transmetalation step is the kinetic bottleneck. This is particularly true for sp³-hybridized alkylboron reagents, which are significantly bulkier and slower to transmetalate than their sp²-hybridized aryl counterparts[2][3].
The free boronic acid is inherently more reactive toward transmetalation because the vacant p-orbital on the boron atom is easily accessible to hydroxide/base coordination, rapidly forming the active "ate" complex. The Bpin ester, while vastly more stable, requires harsher conditions (stronger bases, higher temperatures, and specific ligands) to undergo in situ hydrolysis or direct activation to the reactive boronate species[1].
Suzuki-Miyaura cycle illustrating the transmetalation bottleneck for bulky sp³-alkyl Bpin esters.
The Protodeboronation Challenge
A critical failure mode in alkylboronic acid cross-coupling is protodeboronation —the base-catalyzed cleavage of the C–B bond to yield a C–H bond (forming 4-methyltetrahydro-2H-pyran as a dead-end byproduct). This side reaction is exacerbated by the high temperatures and strong aqueous bases typically required for Suzuki couplings[4].
The mechanism involves the formation of a tetra-coordinated borate complex under basic conditions, followed by ipso-protonation and subsequent C-B bond cleavage[5]. The pinacol ester's steric bulk significantly retards the formation of this degradation-prone borate intermediate, preserving the reagent until productive transmetalation can occur.
Base-catalyzed protodeboronation pathway of free alkylboronic acids leading to degradation.
Experimental Protocols: Optimizing the Cross-Coupling
Due to the slow transmetalation and the severe risk of β-hydride elimination inherent to sp³-alkylboron reagents[3], standard catalysts like Pd(PPh₃)₄ are generally ineffective. The self-validating protocol below utilizes a highly active, electron-rich Buchwald ligand (SPhos) paired with Pd(OAc)₂ to force the reaction forward.
Protocol: Suzuki-Miyaura Coupling of (Oxan-4-ylmethyl)boronic acid pinacol ester
Step 1: Catalyst and Reagent Preparation
Action: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), (oxan-4-ylmethyl)boronic acid pinacol ester (1.5 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).
Causality: Pd(OAc)₂/SPhos is chosen because the bulky, electron-rich SPhos ligand accelerates the notoriously slow transmetalation of sp³-hybridized alkylboron reagents and heavily suppresses unwanted β-hydride elimination[1][3]. K₃PO₄ is selected as a mild, non-nucleophilic base to facilitate the formation of the active boronate without triggering competitive protodeboronation[2].
Step 2: Solvent Addition and Degassing
Action: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous 1,4-dioxane and degassed H₂O (typically a 10:1 ratio) via syringe.
Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the alkylboron reagent and the premature decomposition of the active Pd(0) species[1]. Water is essential to hydrolyze the pinacol ester into the reactive boronate intermediate in situ.
Step 3: Reaction Execution
Action: Heat the biphasic mixture to 100 °C under vigorous stirring for 12–24 hours.
Causality: The high temperature is kinetically necessary to overcome the activation energy barrier for the transmetalation of the sterically hindered (oxan-4-ylmethyl) group[1].
Step 4: Workup and Purification
Action: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Causality: The pinacol byproduct and residual unreacted Bpin ester are highly stable and elute cleanly on silica, unlike free boronic acids which streak and form boroxines on the column.
Comparative Performance Data
The following table summarizes the expected empirical performance of both reagents under standard and optimized catalytic conditions.
For the introduction of the (oxan-4-ylmethyl) group, the pinacol ester is overwhelmingly preferred in modern synthetic and medicinal chemistry workflows. While the free boronic acid possesses a lower kinetic barrier to transmetalation, its propensity for boroxine formation, poor chromatographic behavior, and high susceptibility to protodeboronation make it unreliable for scale-up. By pairing the stable (oxan-4-ylmethyl)boronic acid pinacol ester with advanced Buchwald-type phosphine ligands (e.g., SPhos, XPhos), researchers can overcome the transmetalation bottleneck and achieve high-yielding, reproducible sp²-sp³ cross-couplings.
A Comparative Kinetic Analysis of (Oxan-4-ylmethyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1] Its app...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1] Its application is extensive, particularly in the pharmaceutical and materials science industries.[2][3] While the reaction is well-established for sp²-hybridized arylboronic acids, the use of sp³-hybridized alkylboronic acids is a burgeoning field, offering access to novel three-dimensional molecular architectures crucial for drug discovery. (Oxan-4-ylmethyl)boronic acid, featuring a saturated heterocyclic oxane moiety, is an exemplar of such a building block.
Understanding the kinetic profile of a given boronic acid is paramount for reaction optimization, scalability, and ensuring process robustness. This guide provides a comparative kinetic analysis of (Oxan-4-ylmethyl)boronic acid, positioning its performance against other common boronic acid classes. The insights and protocols herein are grounded in established mechanistic principles to provide researchers, scientists, and drug development professionals with a practical framework for employing this valuable reagent.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst.[4] The cycle is generally understood to comprise three fundamental steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a high-valent palladium(II) species. This step is often the rate-determining step of the overall cycle.[4]
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step requires activation by a base.
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled as the desired product (Ar-R), regenerating the palladium(0) catalyst, which can then re-enter the cycle.[4]
The transmetalation step itself is mechanistically complex, with several proposed pathways. For boronic acids, the kinetically favored route is often the "oxo-palladium pathway," where a palladium-hydroxide complex reacts with the neutral boronic acid.[5] The nature of the boronic acid—specifically the steric and electronic properties of the organic group—profoundly influences the rate of this transfer.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Kinetic Profile of (Oxan-4-ylmethyl)boronic Acid
The rate of the Suzuki-Miyaura reaction is highly dependent on the structure of the boronic acid. Compared to their aryl counterparts, primary alkylboronic acids like (Oxan-4-ylmethyl)boronic acid generally exhibit slower reaction rates.[6] This is primarily due to the lower nucleophilicity of the sp³-hybridized alkyl group and the inherent challenges in its transfer to the palladium center during the transmetalation step.[6]
(Oxan-4-ylmethyl)boronic acid is a primary alkylboronic acid. Its reactivity is expected to be in the same class as other linear alkylboronic acids, such as ethylboronic or n-butylboronic acid. The presence of the oxane ring introduces some steric bulk distal to the boronic acid moiety, which is not expected to significantly hinder the transmetalation step. The ether oxygen in the oxane ring is also unlikely to have a strong electronic effect on the reaction rate under standard conditions.
Below is a table of illustrative relative initial reaction rates for various boronic acid classes, which helps to contextualize the expected performance of (Oxan-4-ylmethyl)boronic acid.
Boronic Acid Type
Representative Boronic Acid
Relative Initial Rate (Normalized)
Key Kinetic Considerations
Primary Alkyl
(Oxan-4-ylmethyl)boronic acid
~0.9 (Estimated)
Transmetalation of the sp³ carbon is typically rate-limiting. The oxane moiety adds bulk but is distal to the reaction center.
Primary Alkyl
Ethylboronic Acid
1.0
Less sterically hindered compared to larger alkylboronic acids, often leading to faster rates within this class.[6]
Primary Alkyl
n-Butylboronic Acid
~0.8
Slower transmetalation compared to ethylboronic acid due to slightly increased steric bulk.[6]
Secondary Alkyl
Isopropylboronic Acid
~0.3
Significantly slower rates due to increased steric hindrance directly at the carbon bound to boron, impeding transmetalation.[6]
Aryl (Electron-Neutral)
Phenylboronic Acid
~5.0
Generally much faster transmetalation compared to alkylboronic acids due to the higher nucleophilicity of the sp² carbon.[6]
Aryl (Electron-Rich)
4-Methoxyphenylboronic Acid
~7.0
Electron-donating groups on the aryl ring can accelerate the transmetalation step.[6]
Aryl (Electron-Poor)
4-(Trifluoromethyl)phenylboronic Acid
~3.0
Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[6]
Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics.[6] Actual rates are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and aryl halide partner).
Experimental Protocol for Kinetic Analysis
To obtain reliable and reproducible kinetic data, a systematic experimental workflow is essential. Reaction Progress Kinetic Analysis (RPKA) using an in-situ monitoring technique or time-course analysis of discrete samples is a powerful methodology. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for this purpose.[6]
Objective
To determine the initial reaction rate and kinetic profile of the Suzuki-Miyaura coupling of an aryl halide with (Oxan-4-ylmethyl)boronic acid.
Materials
Aryl Halide (e.g., 4-bromoacetophenone)
(Oxan-4-ylmethyl)boronic acid
Palladium Catalyst (e.g., Pd(OAc)₂)
Phosphine Ligand (e.g., SPhos)
Base (e.g., K₃PO₄)
Solvent (e.g., Dioxane/Water mixture)
Internal Standard (e.g., Biphenyl, a stable compound not involved in the reaction)
HPLC-grade solvents for analysis
Experimental Workflow
Caption: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.
Step-by-Step Methodology
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (Oxan-4-ylmethyl)boronic acid (1.5 equiv), base (2.0 equiv), the internal standard (0.5 equiv), and the solvent system.
Thermal Equilibration: Place the vial in a pre-heated reaction block at the desired temperature (e.g., 80 °C) and allow the mixture to stir for 5 minutes to ensure thermal equilibrium.
Reaction Initiation: At time t=0, add the palladium catalyst and ligand (pre-mixed in a small amount of solvent) to the reaction vial.
Sampling: At specified time points (e.g., t = 0, 1, 2, 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
Quenching: Immediately dispense the aliquot into a labeled HPLC vial containing a quenching solvent (e.g., 1 mL of cold acetonitrile with a small amount of acetic acid) to stop the reaction.
HPLC Analysis: Analyze the quenched samples by a calibrated HPLC method to determine the concentration of the product and the remaining aryl halide relative to the constant concentration of the internal standard.
Data Analysis: Plot the concentration of the product against time. The initial reaction rate is the slope of the linear portion of this curve, typically within the first 10-20% of the reaction conversion.
Implications for Researchers and Drug Development Professionals
A thorough understanding of the kinetic profile of (Oxan-4-ylmethyl)boronic acid provides several practical advantages:
Rational Optimization: Knowing that the transmetalation of this sp³-center is relatively slow allows researchers to focus optimization efforts on factors that accelerate this specific step, such as the choice of ligand, base, and solvent system.
Predictive Scaling: Kinetic data is crucial for predicting reaction times and identifying potential bottlenecks during scale-up from laboratory to pilot plant or manufacturing scale.
Competitive Coupling: In complex syntheses involving multiple potential coupling partners, understanding the relative reaction rates can help in designing selective reaction sequences.
Impurity Profile Management: Unfavorable kinetics can sometimes lead to side reactions like protodeboronation.[5] Kinetic analysis helps in identifying conditions that maximize the rate of the desired coupling relative to these decomposition pathways.
References
Thomas, A. A., & Denmark, S. E. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. Available from: [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition. Available from: [Link]
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available from: [Link]
Barber, T. A., & Glorius, F. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available from: [Link]
Butters, M., et al. (2019). LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. HETEROCYCLES. Available from: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2005). B-Alkyl Suzuki Couplings. Macmillan Group Meeting. Available from: [Link]
Thomas, A. A., & Denmark, S. E. (2016). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Available from: [Link]
Sirijaraensre, J., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Royal Society Open Science. Available from: [Link]
Nahra, F., et al. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. Molecules. Available from: [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available from: [Link]
Organic Chemistry Portal. Miyaura Borylation Reaction. Available from: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
Wikipedia. (2024). Suzuki reaction. Available from: [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available from: [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
Blackmond, D. G. (2005). Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions. Angewandte Chemie International Edition. Available from: [Link]
A Comprehensive Guide to the Safe Disposal of (Oxan-4-ylmethyl)boronic Acid
This guide provides an in-depth, procedural framework for the safe handling and disposal of (Oxan-4-ylmethyl)boronic acid. Developed for researchers and drug development professionals, this document moves beyond simple c...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, procedural framework for the safe handling and disposal of (Oxan-4-ylmethyl)boronic acid. Developed for researchers and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and compliance in the laboratory. Our commitment is to provide value beyond the product, building trust through expert, actionable guidance.
Foundational Understanding: Hazard Profile and Risk Assessment
(Oxan-4-ylmethyl)boronic acid and its analogues are valuable reagents in modern synthetic chemistry, particularly in cross-coupling reactions.[1] However, like all boronic acids, they possess specific hazards that necessitate careful handling through their entire lifecycle, from use to disposal. The primary risks associated with this class of compounds involve irritation and potential harm upon contact or ingestion.[2][3]
A thorough risk assessment is the cornerstone of safe laboratory practice. Before beginning any work that will generate waste, it is crucial to understand the specific hazards of the materials involved.
Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]
Chemical Incompatibility
Reacts with strong oxidizing agents and strong acids.[4]
Segregate waste from incompatible materials to prevent hazardous reactions.[8]
This assessment dictates that all handling and disposal operations must be conducted within a controlled environment, utilizing appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.
Operational Plan: From Generation to Final Disposal
The proper management of chemical waste is a systematic process. The following sections provide a step-by-step guide for the safe containment and disposal of (Oxan-4-ylmethyl)boronic acid waste.
Essential Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn correctly:
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full-face shield is recommended.[5]
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect them for any signs of damage before use and practice proper removal techniques to avoid skin contact.[3]
Body Protection: A lab coat or other protective clothing must be worn to minimize skin contamination.[9]
Waste Segregation: The First Line of Defense
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[8]
(Oxan-4-ylmethyl)boronic acid waste should be collected in a dedicated container.
Bases (unless part of an approved neutralization protocol by your institution's EHS department)
Keep halogenated and non-halogenated solvent wastes separate.[8]
Step-by-Step Disposal Protocol
The primary and most secure method for disposal is to manage (Oxan-4-ylmethyl)boronic acid as a hazardous chemical waste, destined for an approved disposal facility.[6][10][11] In-lab neutralization of complex organic boronic acids is not recommended without specific, validated protocols and approval from your institution's Environmental Health and Safety (EHS) office.
A. For Solid Waste (Pure or Mixture):
Work Area Preparation: Conduct all transfers within a certified chemical fume hood to prevent inhalation of any dust.[6]
Container Selection: Choose a waste container made of a compatible material (e.g., HDPE - High-Density Polyethylene) that has a secure, sealable lid.[8]
Labeling: Immediately label the container with a hazardous waste tag. The label must clearly state:
"Hazardous Waste"
The full chemical name: "(Oxan-4-ylmethyl)boronic acid"
Associated hazards (e.g., "Irritant," "Harmful if Swallowed")[12]
Transfer: Carefully transfer the solid waste into the labeled container using a spatula or scoop. Avoid generating dust.
Sealing: Securely close the container. It must remain sealed at all times except when waste is being added.[12][13]
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[12]
B. For Contaminated Materials (Spill Debris, Gloves, Weigh Boats):
Containment: For minor spills, cover the material with an inert absorbent like sand, diatomaceous earth, or vermiculite.[7][14]
Collection: Carefully sweep or scoop the contained material and absorbent into a designated solid waste container.[7]
Disposal of PPE: Place all contaminated disposable PPE, including gloves and wipes, into the same hazardous waste container.
Decontamination: Clean the affected area thoroughly. The first rinse from decontaminating glassware or surfaces should be collected as hazardous waste.[12]
C. For Empty Reagent Bottles:
Rinsing: An empty container that held (Oxan-4-ylmethyl)boronic acid is still considered hazardous waste.[15]
The container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[8]
Crucially, the first rinsate (the solvent from the first rinse) must be collected and disposed of as hazardous chemical waste. [12] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinses as hazardous waste is the most prudent practice.
After rinsing and air-drying, deface the original label and dispose of the container as regular laboratory glassware or plastic waste.
Disposal Workflow: A Decision-Making Diagram
The following diagram illustrates the logical flow for making disposal decisions, ensuring safety and compliance at each stage.
Caption: Decision workflow for proper segregation and disposal.
Conclusion: Upholding a Culture of Safety
The safe disposal of (Oxan-4-ylmethyl)boronic acid is not merely a regulatory requirement but a professional responsibility. By understanding the chemical's hazards, implementing a robust operational plan, and following a logical disposal workflow, laboratories can ensure the safety of their personnel and protect the environment. Always consult your institution's specific waste management guidelines and EHS department for any questions.[16][17]
References
How To Safely Dispose of Boric Acid . (2025, July 15). ACTenviro. Available from: [Link]
Chemical Waste Disposal Guidelines . Emory University. Available from: [Link]
4-(Tetrahydropyran-4-yloxymethy)phenylboronic acid Safety Data Sheet. Sigma-Aldrich. (Note: A direct URL for this specific SDS was not available in the search results, but similar documents are found on the Sigma-Aldrich website).
PubChem Compound Summary for CID 42614649, 4,4,5,5-Tetramethyl-2-(oxan-4-yl)-1,3,2-dioxaborolane . National Center for Biotechnology Information. Available from: [Link]
Safety Data Sheet: Methyltetrahydropyran . Carl ROTH. Available from: [Link]
PubChem Compound Summary for CID 130067595, (2-(Tetrahydro-2H-pyran-4-yl)pyrimidin-5-yl)boronic acid . National Center for Biotechnology Information. Available from: [Link]
(1,3-dioxaindan-4-yl)boronic acid - Substance Information . European Chemicals Agency (ECHA). Available from: [Link]
Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison, Safety Department. Available from: [Link]
How does a boron oxide powder factory manage waste products? . (2025, August 23). KingProlly. Available from: [Link]
PubChem Compound Summary for CID 46738768, Methyl (oxan-4-yl)acetate . National Center for Biotechnology Information. Available from: [Link]
Working with Hazardous Chemicals . Organic Syntheses. Available from: [Link]
PubChem Compound Summary for CID 49761667, Tetrahydropyran-4-boronic acid . National Center for Biotechnology Information. Available from: [Link]
Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity . ACS Publications - Organic Process Research & Development. (2015, July 10). Available from: [Link]
Chemical Waste Management Guide . Auburn University Risk Management & Safety. Available from: [Link]
PubChem Compound Summary for CID 19858285, (4-(Hydroxymethyl)oxan-4-yl)methanol . National Center for Biotechnology Information. Available from: [Link]
Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. Available from: [Link]
Know About ECHA's Updated Hazardous Chemicals To Candidate List . (2025, March 15). Sunstream Global. Available from: [Link]
Industry classifications - ECHA CHEM . (2026, January 22). European Chemicals Agency (ECHA). Available from: [Link]
Synthesis and Application of Boronic Acid Derivatives . (2010, May 5). VTechWorks, Virginia Tech. Available from: [Link]
Hazardous Waste - EHSO Manual 2025-2026 . University of Oklahoma Health Sciences Center. Available from: [Link]
Acceptable Drain Disposal Procedures . (2016, August 12). USDA ARS. Available from: [Link]
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . National Center for Biotechnology Information. (2021, March 26). Available from: [Link]
CLP Annex VI – harmonised classifications . European Chemicals Agency (ECHA). Available from: [Link]
(3-methoxypyridin-4-yl)boronic acid - Overview . European Chemicals Agency (ECHA). Available from: [Link]
Personal protective equipment for handling (Oxan-4-ylmethyl)boronic acid
Comprehensive Laboratory Safety & Handling Guide: (Oxan-4-ylmethyl)boronic Acid As a cornerstone reagent in modern drug discovery, (Oxan-4-ylmethyl)boronic acid (CAS: 1350513-18-6)—also known as (4-Tetrahydropyranyl)meth...
As a cornerstone reagent in modern drug discovery, (Oxan-4-ylmethyl)boronic acid (CAS: 1350513-18-6)—also known as (4-Tetrahydropyranyl)methylboronic acid—is frequently utilized in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl frameworks. While highly valuable, its handling requires rigorous safety protocols.
This guide provides researchers and safety officers with field-proven, causality-driven operational procedures, ensuring both scientific integrity and personnel safety.
Hazard Causality & Risk Assessment
Before establishing a Personal Protective Equipment (PPE) protocol, it is critical to understand why (Oxan-4-ylmethyl)boronic acid poses specific hazards.
Skin and Eye Irritation (H315, H319): Boronic acids possess an empty p-orbital on the boron atom, making them strong Lewis acids. When exposed to skin or ocular tissue, the boron atom rapidly coordinates with biological nucleophiles (such as water and tissue proteins). This interaction disrupts local cellular homeostasis, leading to localized cellular irritation, erythema, and burning sensations.
Respiratory Tract Irritation (H335): As a fine crystalline powder, aerosolized particles can bypass the upper respiratory tract's initial defenses. The same Lewis acid-base interaction occurs with the mucosal membranes of the respiratory tract, causing acute coughing and shortness of breath.
According to OSHA's General Requirements for Personal Protective Equipment (29 CFR 1910.132) [1], an employer must assess these specific chemical hazards to mandate appropriate barrier protections.
Personal Protective Equipment (PPE) Matrix
To mitigate the Lewis acidic nature of the compound and the organic solvents typically used alongside it, the following PPE matrix must be strictly adhered to.
PPE Category
Quantitative Specification
Scientific Rationale & Causality
Hand Protection
Nitrile Gloves (≥0.11 mm thickness)
Standard latex gloves offer poor permeation resistance to organic solvents (e.g., THF, 1,4-dioxane) used to dissolve the boronic acid. Nitrile provides superior barrier integrity against both the solid acid and cross-coupling co-solvents [2].
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Safety glasses with side shields are insufficient. Splash goggles provide a complete orbital seal, preventing aerosolized boronic acid dust or solvent splashes from coordinating with ocular nucleophiles.
Body Protection
Flame-Resistant (FR) Lab Coat
Suzuki-Miyaura couplings often utilize highly flammable solvents and pyrophoric palladium catalysts. An FR coat prevents ignition in the event of a solvent flash fire.
Respiratory
Fume Hood (Face velocity 80–100 fpm)
Engineering controls supersede PPE [1]. Weighing and transferring must occur within a certified fume hood to prevent inhalation of aerosolized powders.
Trustworthy experimental protocols must be self-validating. Follow this step-by-step methodology to ensure safe handling during a typical cross-coupling setup:
Step 1: Pre-Reaction Validation
Verify the fume hood monitor reads a face velocity between 80 and 100 feet per minute (fpm).
Don all required PPE (Nitrile gloves, FR lab coat, splash goggles).
Step 2: Reagent Transfer
Place the analytical balance inside the fume hood to prevent dust dissemination.
Using an anti-static weighing spatula, carefully transfer the (Oxan-4-ylmethyl)boronic acid. Causality: Anti-static tools prevent the fine powder from repelling and aerosolizing into the breathing zone.
Step 3: Dissolution & Degassing
Transfer the boronic acid to a Schlenk flask or round-bottom flask.
Add the appropriate solvent (e.g., THF/Water).
Sparge the solution with Argon or Nitrogen for 15 minutes. Causality: Oxygen must be removed not only to prevent catalyst deactivation but also to mitigate the fire risk of the solvent vapors before heating.
Step 4: Closed-System Heating
Add the palladium catalyst and base. Seal the system.
Lower the fume hood sash to the designated safe operating height before applying heat. The sash acts as a physical blast shield in the event of thermal runaway.
Spill Management & Disposal Plan
In the event of a spill or upon completion of the reaction, standard operating procedures outlined in Prudent Practices in the Laboratory must be followed to prevent environmental contamination [3].
Solid Powder Spill (Unreacted Boronic Acid):
Isolate: Restrict access to the spill area. Ensure respiratory protection (N95/P100 respirator) is worn if the spill is outside the fume hood.
Contain: Do not dry sweep, as this aerosolizes the Lewis acidic dust. Lightly moisten the powder with a compatible solvent (e.g., a small amount of isopropanol) or cover with damp sand/vermiculite.
Collect: Use non-sparking tools to scoop the slurry into a chemically compatible, sealable high-density polyethylene (HDPE) hazardous waste container.
Chemical Waste Disposal:
Solid Waste: Unused (Oxan-4-ylmethyl)boronic acid and contaminated cleanup materials must be labeled as "Hazardous Solid Waste - Boronic Acid Irritant" and incinerated by an EPA-compliant waste management facility.
Aqueous Waste: The aqueous layer from the reaction workup will contain water-soluble borate salts. Do not pour down the drain. Collect in a designated "Aqueous Heavy Metal/Boron Waste" carboy for proper institutional disposal.
Workflow Visualization
Operational safety workflow for handling (Oxan-4-ylmethyl)boronic acid from prep to disposal.
References
Title: 29 CFR 1910.132 - Personal Protective Equipment General Requirements
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Research Council (US) / National Academies Press
URL: [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.